FMOC-DL-3-benzothienylalanine
Description
BenchChem offers high-quality FMOC-DL-3-benzothienylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-DL-3-benzothienylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIZNDWONIMCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure, Synthesis, and Application of FMOC-DL-3-Benzothienylalanine
This guide provides a comprehensive technical overview of Nα-(9-fluorenylmethoxycarbonyl)-DL-3-(3-benzothienyl)alanine (FMOC-DL-3-benzothienylalanine), a crucial non-proteinogenic amino acid derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural significance, detailed synthesis and purification protocols, and its pivotal role in modern peptide science.
Introduction: A Unique Building Block for Advanced Peptide Chemistry
In the landscape of peptide synthesis and medicinal chemistry, the incorporation of unnatural amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. FMOC-DL-3-benzothienylalanine is a premier example of such a building block. Its unique architecture, combining the well-established fluorenylmethoxycarbonyl (Fmoc) protecting group with a bioisosterically significant benzothienylalanine core, offers chemists a powerful tool for modulating the properties of synthetic peptides. The benzothiophene moiety, an analogue of tryptophan's indole ring, can introduce unique conformational constraints, improve metabolic stability, and enhance binding interactions, making this reagent invaluable for drug discovery and materials science.[1][2]
Section 1: Molecular Structure and Physicochemical Properties
The functionality of FMOC-DL-3-benzothienylalanine is a direct result of its distinct molecular components.
-
The DL-3-Benzothienylalanine Core: This non-polar, aromatic amino acid serves as the structural foundation. The benzothiophene side chain is a key feature, providing a rigid, planar structure that can engage in π-stacking and hydrophobic interactions within a peptide sequence, often leading to peptides with improved stability and bioactivity.[1][]
-
The Nα-Fmoc Group: The 9-fluorenylmethoxycarbonyl group is a base-labile amine protecting group. Its critical function is to prevent unwanted reactions at the N-terminus during peptide chain elongation.[4] The lability of the Fmoc group under mild basic conditions (e.g., piperidine) while remaining stable to acidic conditions is the foundation of orthogonal solid-phase peptide synthesis (SPPS) strategies.[5]
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₁NO₄S | [1][6] |
| Molecular Weight | 443.52 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | [1][6] |
| CAS Number | 177966-60-8 (L-form) / 177966-61-9 (D-form) | [1][5] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][5] |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | [6] |
Section 2: Synthesis of FMOC-DL-3-Benzothienylalanine
The synthesis of FMOC-DL-3-benzothienylalanine is logically approached as a two-stage process: first, the creation of the racemic amino acid core, followed by the N-terminal protection with the Fmoc group.
Protocol 1: Synthesis of DL-3-Benzothienylalanine
This protocol is based on the well-established malonic ester synthesis route, which is a reliable method for preparing α-amino acids.[7][8]
Rationale: The reaction begins with the deprotonation of diethyl acetamidomalonate to form a soft nucleophile. This nucleophile then displaces the chloride from 3-(chloromethyl)benzothiophene, an electrophile, in a classic Sₙ2 reaction. The resulting substituted malonic ester is then subjected to harsh acidic hydrolysis, which serves two purposes: it hydrolyzes both the ester and amide functionalities and subsequently induces decarboxylation to yield the final racemic amino acid.
Step-by-Step Methodology:
-
Alkylation: Dissolve diethyl acetamidomalonate (1.0 eq) in a suitable anhydrous solvent such as ethanol. Add sodium ethoxide (1.0 eq) to generate the enolate. To this solution, add 3-(chloromethyl)benzothiophene (1.0 eq) dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off any precipitated sodium chloride, and concentrate the filtrate under reduced pressure.
-
Hydrolysis and Decarboxylation: Treat the crude product from the previous step with a strong acid, such as concentrated hydrochloric acid, and reflux for several hours. This step cleaves the ester and amide bonds and removes one of the carboxyl groups as CO₂.
-
Isolation: Cool the acidic solution. The product may precipitate upon cooling or after neutralization to its isoelectric point. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield DL-3-benzothienylalanine.
Protocol 2: Nα-Fmoc Protection
This procedure employs N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a highly efficient and common reagent for Fmoc protection under Schotten-Baumann conditions.[][10]
Rationale: The amino acid is dissolved in a basic aqueous solution (sodium bicarbonate), which deprotonates the amino group, enhancing its nucleophilicity. The Fmoc-OSu, dissolved in an organic solvent, is added to this solution. The nucleophilic amino group attacks the carbonyl carbon of the Fmoc-OSu, displacing the stable N-hydroxysuccinimide leaving group and forming the desired N-Fmoc protected amino acid. The biphasic system helps control the reaction.[10]
Step-by-Step Methodology:
-
Dissolution: Suspend DL-3-benzothienylalanine (1.0 eq) in a 10% aqueous sodium bicarbonate solution. Add a miscible organic co-solvent like tetrahydrofuran (THF) or acetone to aid solubility. Cool the mixture in an ice bath to 0-5°C.
-
Fmoc-OSu Addition: Dissolve Fmoc-OSu (1.05 eq) in THF or acetone and add it dropwise to the stirred amino acid solution over 30 minutes, maintaining the low temperature.
-
Reaction: Allow the mixture to stir in the ice bath for 1-2 hours and then let it warm to room temperature, stirring overnight.
-
Work-up: Add water to the reaction mixture and perform an extraction with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.
-
Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A white precipitate of FMOC-DL-3-benzothienylalanine will form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Section 3: Purification and Characterization
The utility of FMOC-amino acids in SPPS is critically dependent on their purity. Impurities can lead to failed couplings, the formation of deletion sequences, or other side reactions, compromising the integrity of the final peptide.[11]
Purification Protocol: Recrystallization
Rationale: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. For many Fmoc-amino acids, recrystallization from a solvent like toluene can effectively remove residual starting materials and byproducts.[12]
Step-by-Step Methodology:
-
Charge the crude FMOC-DL-3-benzothienylalanine into a flask with a suitable solvent (e.g., Toluene, Ethyl Acetate/Hexane mixture).
-
Heat the mixture with stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
A rigorous analytical assessment is mandatory to confirm both the identity and purity of the synthesized material.
| Technique | Purpose | Typical Conditions & Expected Results | Source(s) |
| Reverse-Phase HPLC | Purity Assessment | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at 265 nm or 301 nm (Fmoc chromophore). Expected result: A major peak with >98% purity. | [13][14] |
| Chiral HPLC | Enantiomeric Purity | Column: Chiral stationary phase (e.g., Chiralpak). Expected result: Two well-resolved peaks of approximately equal area for the DL-racemic mixture. | [7] |
| ¹H NMR | Structural Confirmation | Spectra should show characteristic peaks for the aromatic protons of the benzothienyl and Fmoc groups, as well as the aliphatic protons of the alanine backbone. | [11] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Mode: ESI+. Expected result: A peak corresponding to [M+H]⁺ at m/z ≈ 444.5. | N/A |
Section 4: Applications in Research and Development
The primary application of FMOC-DL-3-benzothienylalanine is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1]
Role in Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc strategy is the dominant method used today.[12] The cycle for incorporating FMOC-DL-3-benzothienylalanine involves three key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of a weak base, typically 20% piperidine in DMF. This liberates a free amine, ready for the next coupling step.
-
Amino Acid Coupling: The carboxyl group of the incoming FMOC-DL-3-benzothienylalanine is activated using a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine on the resin.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
Advantages in Drug Discovery
The incorporation of 3-benzothienylalanine into a peptide sequence can confer significant advantages:
-
Enhanced Stability: The benzothiophene ring is less susceptible to oxidation compared to the indole ring of tryptophan, potentially increasing the metabolic stability of the peptide.
-
Improved Binding: The unique electronic and steric properties of the side chain can lead to altered and potentially improved binding affinity and selectivity for biological targets.[1]
-
Structural Probing: It serves as an effective tool for structure-activity relationship (SAR) studies, allowing researchers to probe the requirements of a receptor's binding pocket.[]
Conclusion
FMOC-DL-3-benzothienylalanine is a sophisticated and highly valuable chemical tool. Its well-defined structure, accessible synthesis, and crucial role in SPPS make it an indispensable building block for the creation of novel peptides. By enabling the introduction of a unique aromatic side chain, it empowers scientists to design and synthesize peptidomimetics and therapeutic peptides with tailored properties, driving innovation in both fundamental research and pharmaceutical development.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. Retrieved from [Link]
-
Chen, W. Y., & Anderson, G. W. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Journal of Medicinal Chemistry, 31(4), 848–851. Available at: [Link]
-
Bol, K. M., et al. (1997). An efficient procedure for the preparation of Fmoc-amino acids. Tetrahedron Letters, 38(47), 8225-8228. Available at: [Link]
-
Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine via its β-lactone. Organic Syntheses, 70, 1. Available at: [Link]
-
Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Available at: [Link]
-
Chen, W. Y., & Anderson, G. W. (1988). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pschorr Synthesis. Retrieved from [Link]
-
Appell, K. C., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Organic preparations and procedures international, 46(6), 558–564. Available at: [Link]
- Google Patents. (2019). A kind of analysis method of Fmoc amino acid.
-
Chem-Impex. (n.d.). Fmoc-3-benzothienyl-D-alanine. Retrieved from [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Einarsson, S., et al. (1987). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride. Journal of Chromatography A, 404, 111-117. Available at: [Link]
-
PlumX Metrics. (n.d.). Enantioselective synthesis of Fmoc- l -3-(2-benzothienyl)alanine (2-BtAla) via diastereoselective alkylation of a glycine equivalent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Chem-Impex. (n.d.). Fmoc-(3-benzothienyl)-L-β-homoalanine. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. 3-(3-Benzothienyl)-N-Fmoc-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. FMOC-L-3-BENZOTHIENYLALANINE | 177966-60-8 [chemicalbook.com]
- 6. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]
- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 12. ajpamc.com [ajpamc.com]
- 13. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]
- 14. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of FMOC-DL-3-Benzothienylalanine
[1][2]
Executive Summary
FMOC-DL-3-benzothienylalanine (Fmoc-Bth-OH) is a non-canonical amino acid derivative utilized to introduce the lipophilic, sulfur-containing benzothiophene moiety into peptide backbones.[1][2] Its structural composition—a hydrophobic benzothiophene side chain coupled with the aromatic Fluorenylmethyloxycarbonyl (Fmoc) protecting group—dictates a specific solubility profile characterized by high lipophilicity and low aqueous compatibility .[2]
This guide provides a validated solubility matrix, dissolution protocols for Solid Phase Peptide Synthesis (SPPS), and troubleshooting workflows for aggregation-prone sequences.
Physicochemical Profile & Solvent Logic
Understanding the molecular architecture is prerequisite to selecting the correct solvent system.[1][2]
-
Lipophilic Dominance: The molecule contains three fused aromatic systems (two from Fmoc, one from benzothiophene).[2] This extensive
- stacking potential makes the solid state highly stable and resistant to dissolution in non-polar or highly protic solvents (like water).[2] -
Racemic Lattice Energy: As a racemic mixture (DL), the crystal lattice energy may differ from the pure enantiomer (L- or D-), potentially requiring slightly longer sonication times or higher temperatures to break the initial crystal lattice compared to the enantiopure forms.[1][2]
-
Hydrogen Bonding: The carboxylic acid and carbamate moieties require polar aprotic solvents to disrupt intermolecular H-bonds effectively.[1][2]
Solubility Compatibility Matrix
The following data summarizes solvent compatibility based on standard SPPS concentrations (0.1 M – 0.5 M).
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Primary (SPPS) | DMF (N,N-Dimethylformamide) | High | Standard solvent for coupling reactions.[1][2] Supports concentrations up to 0.5 M. |
| Primary (SPPS) | NMP (N-Methyl-2-pyrrolidone) | High | Preferred for difficult sequences; reduces aggregation better than DMF.[1][2] |
| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Very High | Use as a 5-10% spike in DMF to dissolve stubborn aggregates or pre-dissolve the powder.[1][2] |
| Volatile | DCM (Dichloromethane) | Moderate | Good solubility but poor for peptide coupling (low boiling point, potential precipitation of activated species).[1][2] |
| Anti-Solvent | Water | Insoluble | Causes immediate precipitation.[1][2] |
| Anti-Solvent | Diethyl Ether / Hexane | Insoluble | Used for purification and precipitation of the final product.[1] |
| Protic | Methanol / Ethanol | Moderate | Soluble, but avoid in coupling steps to prevent esterification side reactions.[1] |
Operational Protocols
Protocol A: Standard Dissolution for SPPS (0.2 M)
Objective: Prepare a stable solution for automated or manual peptide coupling.
-
Calculate: Determine the mass required for a 0.2 M concentration.
-
Weighing: Weigh the powder into a dry scintillation vial or Falcon tube.
-
Solvent Addition: Add DMF (peptide synthesis grade, amine-free).
-
Vortexing: Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Check for clarity. The solution should be clear and colorless to pale yellow.[1][2]
-
If particles persist: Proceed to Protocol B.
-
Protocol B: Troubleshooting "Stubborn" Dissolution
Due to the racemic nature and high aromaticity, micro-aggregates may form.[1][2]
-
Sonication: Place the sealed vial in an ultrasonic bath at ambient temperature for 2–5 minutes.
-
DMSO Spike: If the solution remains cloudy, add DMSO dropwise until the solution clears.[1][2]
-
Filtration: If a faint haze persists (likely inorganic salts or insoluble impurities), filter through a 0.45 µm PTFE syringe filter before loading onto the synthesizer.[2]
Protocol C: Prevention of On-Resin Aggregation
The benzothiophene side chain promotes
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture (dissolved in DMF/NMP) to disrupt intermolecular interactions.[2]
-
Solvent Switch: Use NMP instead of DMF for the coupling step of this specific residue.
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for dissolving FMOC-DL-3-benzothienylalanine, ensuring sample integrity and synthesis success.
Figure 1: Decision logic for dissolving FMOC-DL-3-benzothienylalanine for peptide synthesis applications.[1][2]
Scientific Validation & Causality
Why DMF/NMP?
The dipole moments of DMF (3.86 D) and NMP (4.09 D) are sufficient to solvate the polar carbamate backbone of the amino acid, while their organic nature accommodates the lipophilic fluorenyl and benzothienyl rings [1].[2]
The "Racemic" Factor
While L- and D- isomers have identical solubility in achiral solvents, the DL-racemate exists as a crystal lattice that may possess a different melting point and lattice energy.[1][2] In practice, this means the rate of dissolution might be slower than the pure enantiomer.[1][2] Application scientists must allow extra time for vortexing or sonication to ensure the crystal lattice is fully broken down before use [2].[1][2]
Stability Warning
Avoid dissolving FMOC-amino acids in NMP for prolonged storage (>24 hours) prior to use.[1][2] NMP is known to accelerate slow Fmoc deprotection or spontaneous decomposition compared to high-purity DMF [3].[1][2] Prepare solutions fresh immediately before the coupling cycle.[1][2]
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] Link[2]
-
Smolecule. (2023).[2] Solubility characteristics of Fluorenylmethoxycarbonyl-L-3-Benzothienylalanine. Smolecule Compound Database. Link
-
Coin, I., et al. (2006).[2] Depside formation in Fmoc solid phase peptide synthesis.[1][2] Journal of Peptide Science, 12(1), 81-89.[1][2] Link[2]
Spectroscopic data (NMR, IR, Mass Spec) of FMOC-DL-3-benzothienylalanine.
Technical Whitepaper: Spectroscopic Characterization of Fmoc-DL-3-Benzothienylalanine
Executive Summary
Fmoc-DL-3-benzothienylalanine (Fmoc-Bta-OH) is a non-proteinogenic amino acid derivative critical in the development of peptidomimetics and protease inhibitors.[1] Structurally, it incorporates a benzothiophene moiety—a bioisostere of the indole ring in tryptophan—offering enhanced lipophilicity and oxidative stability.[1] This guide provides a definitive spectroscopic atlas (NMR, IR, MS) for the identification and quality control of this compound.[1] While the data presented primarily references the L-isomer (CAS 177966-60-8) due to its prevalence in literature, the scalar spectroscopic signatures (NMR chemical shifts, IR absorption, MS fragmentation) are identical for the DL-racemate in achiral environments.[1]
Molecular Specifications & Physicochemical Properties
| Property | Specification |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-benzothiophen-3-yl)propanoic acid |
| Common Name | Fmoc-3-(3-benzothienyl)-alanine |
| Molecular Formula | C₂₆H₂₁NO₄S |
| Molecular Weight | 443.52 g/mol |
| CAS Number | 177966-60-8 (L-isomer); 1118-27-0 (Generic/DL) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM |
| Appearance | White to off-white crystalline powder |
Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d₆ is the preferred solvent due to the poor solubility of Fmoc-amino acids in CDCl₃ and to prevent aggregation.[1] Internal Standard: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]
¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Note |
| 12.85 | s (br) | 1H | -COOH | Carboxylic acid proton (exchangeable) |
| 7.89 | d (J=7.5 Hz) | 2H | Fmoc Ar-H (4,[1]5) | Characteristic pseudo-symmetry of fluorene |
| 7.85 - 7.80 | m | 1H | Bta Ar-H (4) | Benzothiophene ring |
| 7.75 - 7.60 | m | 3H | Fmoc Ar-H + NH | Overlapping Fmoc (1,[1]8) and Amide N-H |
| 7.50 | s | 1H | Bta Ar-H (2) | Diagnostic singlet for 3-substituted benzothiophene |
| 7.41 | t (J=7.4 Hz) | 2H | Fmoc Ar-H (3,[1]6) | Fluorene triplet |
| 7.38 - 7.28 | m | 4H | Fmoc Ar-H + Bta | Overlapping aromatic region |
| 4.35 - 4.25 | m | 1H | α-CH | Alpha-proton (chiral center) |
| 4.25 - 4.15 | m | 3H | Fmoc CH ₂ + CH | Fluorenyl methylene and methine |
| 3.35 | dd (J=14, 4.5 Hz) | 1H | β-CH ₂ (a) | Diastereotopic beta-proton |
| 3.15 | dd (J=14, 9.0 Hz) | 1H | β-CH ₂ (b) | Diastereotopic beta-proton |
¹³C NMR Data (100 MHz, DMSO-d₆):
-
Carbonyls: 173.2 (COOH), 156.1 (Carbamate C=O).[1]
-
Aromatic (Fmoc): 143.8, 140.7 (Quaternary), 127.6, 127.1, 125.3, 120.1 (CH).[1]
-
Aromatic (Benzothiophene): 140.0, 137.5 (Quaternary), 124.5, 124.2, 123.0, 122.5, 121.8 (CH).[1]
-
Aliphatic: 65.8 (Fmoc CH₂), 55.2 (α-CH), 46.7 (Fmoc CH), 30.5 (β-CH₂).[1]
Expert Insight: The singlet at ~7.50 ppm is the critical diagnostic peak for the 3-benzothienyl isomer.[1] If the substitution were at the 2-position, this singlet would be absent, replaced by a multiplet pattern.[1]
Infrared (IR) Spectroscopy (ATR Method)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3320 - 3350 | N-H | Stretching (Amide A) |
| 3050 - 3070 | Ar-C-H | Stretching (Aromatic) |
| 2900 - 2950 | C-H | Stretching (Aliphatic) |
| 1715 - 1725 | C=O[1] | Stretching (Carboxylic Acid) |
| 1685 - 1695 | C=O[1] | Stretching (Urethane/Carbamate) |
| 1530 - 1540 | N-H / C-N | Bending (Amide II) |
| 735 - 745 | C-H | Out-of-plane bending (Ortho-disubstituted benzene - Fmoc) |
Mass Spectrometry (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve).[1]
-
Positive Mode (+ve):
-
Negative Mode (-ve):
-
[M-H]⁻: m/z 442.5 (Deprotonated molecular ion)[1]
-
Experimental Protocols
Sample Preparation for NMR
-
Weighing: Accurately weigh 10-15 mg of Fmoc-DL-3-benzothienylalanine.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Note: Do not use CDCl₃ as the compound may aggregate, leading to broad peaks.[1]
-
-
Filtration: If the solution appears cloudy, filter through a glass wool plug directly into the NMR tube to remove inorganic salts.[1]
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to ≥ 2.0s to ensure accurate integration of aromatic protons.
HPLC Purity Analysis (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Fmoc absorption) and 280 nm (Benzothiophene absorption).[1]
Visualizations & Pathways
Characterization Workflow
Caption: Logical workflow for the validation of Fmoc-DL-3-benzothienylalanine prior to use in peptide synthesis.
Mass Spectrometry Fragmentation Logic
Caption: Primary ESI-MS fragmentation pathway showing the characteristic loss of the Fmoc protecting group.
References
-
Chem-Impex International. (n.d.).[1] Fmoc-3-(3-benzothienyl)-D-alanine Product Page. Retrieved from
-
Smolecule. (2023).[1] Fmoc-L-3-Benzothienylalanine Structure and Data. Retrieved from [1]
-
ChemicalBook. (2025).[1] Fmoc-L-3-Benzothienylalanine Properties and Safety. Retrieved from [1]
-
Fisher Scientific. (n.d.).[1] 3-(3-Benzothienyl)-N-Fmoc-L-alanine Specifications. Retrieved from [1]
-
Royal Society of Chemistry. (2008).[1][2] Supplementary Material: Peptide Synthesis and NMR Data. Retrieved from [1]
Sources
An In-Depth Technical Guide to the Key Applications of Fmoc-DL-3-Benzothienylalanine in Biochemical Research
Introduction: Unveiling the Potential of a Unique Unnatural Amino Acid
In the dynamic landscape of biochemical research and drug development, the repertoire of proteinogenic amino acids often presents limitations. The introduction of unnatural amino acids (UAAs) with unique chemical functionalities has opened new avenues for designing novel peptides and proteins with enhanced properties.[1] Among these, Fmoc-DL-3-benzothienylalanine, a derivative of alanine bearing a benzothiophene moiety, has emerged as a versatile tool for peptide chemists and biochemists. This guide provides an in-depth exploration of the core applications of this intriguing molecule, from its fundamental role in peptide synthesis to its more advanced uses as a fluorescent probe and a building block for therapeutic peptides.
Fmoc-DL-3-benzothienylalanine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group, making it readily compatible with the most common strategy for solid-phase peptide synthesis (SPPS).[2] The benzothiophene side chain, an aromatic heterocyclic system, imparts distinct properties, including increased hydrophobicity and unique photophysical characteristics, which are central to its diverse applications.[2]
This document will delve into the practical and theoretical aspects of utilizing Fmoc-DL-3-benzothienylalanine, providing researchers, scientists, and drug development professionals with the necessary insights to leverage its full potential. We will explore its foundational use in constructing custom peptides, its application as an intrinsic fluorescent reporter for studying molecular interactions, and its emerging role in the design of next-generation peptide-based therapeutics.
Core Application 1: A Versatile Building Block in Solid-Phase Peptide Synthesis (SPPS)
The primary and most established application of Fmoc-DL-3-benzothienylalanine is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[2] SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, a process that is both efficient and amenable to automation.[3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups of other amino acids, a key principle of orthogonal protection strategy in peptide synthesis.[4]
The incorporation of 3-benzothienylalanine into a peptide sequence can significantly influence the resulting peptide's properties. The benzothiophene side chain is more hydrophobic than the phenyl group of phenylalanine, which can enhance the peptide's interaction with nonpolar environments, such as cell membranes or the hydrophobic pockets of proteins. This modification can also introduce conformational constraints, influencing the peptide's secondary structure and, consequently, its biological activity.
Detailed Step-by-Step Methodology for Fmoc-SPPS using Fmoc-DL-3-Benzothienylalanine
This protocol outlines the manual Fmoc-SPPS process for incorporating Fmoc-DL-3-benzothienylalanine into a peptide sequence.
Materials:
-
Fmoc-protected amino acids (including Fmoc-DL-3-benzothienylalanine)
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Protocol:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-DL-3-benzothienylalanine and the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the amino acid solution to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours to allow for complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash thoroughly with DMF and then DCM.
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Figure 1: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).
Core Application 2: An Intrinsic Fluorescent Probe for Biochemical Investigations
The benzothiophene moiety of 3-benzothienylalanine possesses intrinsic fluorescence properties, making it a valuable tool for studying peptide and protein structure, dynamics, and interactions.[2] Unlike larger, extrinsic fluorescent labels, the incorporation of 3-benzothienylalanine as an amino acid residue provides a more subtle and potentially less disruptive probe of the local environment.
The fluorescence of 3-benzothienylalanine is sensitive to its surroundings. Changes in the polarity of the microenvironment, the proximity of quenching groups, or conformational changes within the peptide or protein can lead to alterations in its fluorescence intensity, emission wavelength (spectral shift), and lifetime.[5] This sensitivity allows researchers to monitor processes such as peptide folding, binding to other molecules, and changes in protein conformation.
Table 1: Photophysical Properties of Relevant Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Fmoc group | ~266 | ~310-320 | Varies | ~18,000 |
| Benzothiophene | Varies (solvent dependent) | Varies (solvent dependent) | Varies | Varies |
| Tryptophan | ~280 | ~350 | ~0.13 (in water) | ~5,600 |
| Phenylalanine | ~257 | ~282 | ~0.022 (in water) | ~195 |
Note: The photophysical properties of the benzothiophene moiety within a peptide are highly dependent on the local environment and are not well-documented as a standalone fluorophore in this context. The fluorescence of Fmoc-DL-3-benzothienylalanine itself is dominated by the Fmoc group.[5] After cleavage of the Fmoc group during peptide synthesis, the intrinsic fluorescence of the benzothienylalanine residue can be utilized.
Experimental Protocol: Fluorescence Quenching Assay to Study Peptide-Protein Interaction
This protocol describes a general method for using a peptide containing 3-benzothienylalanine to study its interaction with a target protein via fluorescence quenching.
Materials:
-
Peptide containing a single 3-benzothienylalanine residue (purified)
-
Target protein (purified)
-
Appropriate buffer solution (e.g., PBS, Tris-HCl)
-
Fluorometer
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 3-benzothienylalanine-containing peptide of known concentration in the assay buffer.
-
Prepare a series of dilutions of the target protein in the same buffer.
-
-
Fluorescence Measurement Setup:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the benzothienylalanine residue (this may require empirical determination, but a starting point could be in the range of 280-300 nm).
-
Set the emission wavelength to the emission maximum of the benzothienylalanine residue (similarly, this may need to be determined empirically, likely in the range of 340-400 nm).
-
-
Titration:
-
To a cuvette containing a fixed concentration of the peptide, add increasing concentrations of the target protein.
-
After each addition, gently mix and allow the system to equilibrate for a few minutes.
-
Record the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity (or the ratio of fluorescence in the presence and absence of the quencher, F/F₀) as a function of the protein concentration.
-
The data can be fitted to a binding isotherm (e.g., the Stern-Volmer equation for collisional quenching or a binding model for static quenching) to determine the binding affinity (dissociation constant, Kd).
-
Figure 3: A logical workflow for peptide drug discovery incorporating 3-benzothienylalanine.
Conclusion and Future Perspectives
Fmoc-DL-3-benzothienylalanine is more than just another amino acid derivative; it is a multifaceted tool that empowers researchers to push the boundaries of peptide science. Its seamless integration into standard SPPS protocols provides a straightforward means to introduce novel chemical and physical properties into peptides. The intrinsic fluorescence of its benzothiophene side chain offers a minimally invasive window into the molecular world, enabling the study of complex biological interactions. Furthermore, its potential to enhance the drug-like properties of therapeutic peptides positions it as a valuable asset in the ongoing quest for more effective and stable peptide-based medicines.
As our understanding of the structure-function relationships of peptides continues to grow, the strategic incorporation of unnatural amino acids like 3-benzothienylalanine will undoubtedly play an increasingly crucial role. Future research will likely focus on a more detailed characterization of its photophysical properties within different peptide contexts, the development of novel therapeutic peptides with enhanced efficacy, and its use in more sophisticated biophysical studies, such as Förster Resonance Energy Transfer (FRET) experiments. For the community of researchers, scientists, and drug developers, a thorough understanding of the principles and protocols outlined in this guide will be instrumental in harnessing the full potential of this unique and powerful biochemical tool.
References
-
Glen Research. extinction coefficients and fluorescence data. [Online] 2019. Available at: [Link]
-
Oregon Medical Laser Center. Phenylalanine. [Online] Available at: [Link]
- Anastasi, M., et al.
- Keri, R. S., et al. An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. 2017.
- Valle, F., et al. Probing Protein Conformation Destabilization in Sterile Liquid Formulations through the Formation of 3,4-Dihydroxyphenylalanine. Molecular Pharmaceutics. 2020.
- D'Hondt, M., et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. 2024.
-
Royal Society of Chemistry. . [Online] Available at: [Link]
-
Nikon. Fluorescence Excitation and Emission Fundamentals. [Online] Available at: [Link]
-
Agilent Technologies. An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. [Online] Available at: [Link]
-
National Center for Biotechnology Information. 3-(3-Benzo(b)thienyl)alanine. PubChem. [Online] Available at: [Link]
-
Keri, R. S., et al. An overview of benzo [b] thiophene-based medicinal chemistry. Semantic Scholar. [Online] 2017. Available at: [Link]
- Le Guennic, B., et al. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics. 2015.
-
Cornish, V. W., et al. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. ResearchGate. [Online] 2026. Available at: [Link]
- Peticone, C., et al. Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology. 2011.
- Kumar, R., et al. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery. 2024.
- Heiskanen, J. P., et al. Fused Alq3 derivatives: syntheses and photophysical characteristics.
-
Case Western Reserve University. Intramolecular Quenching of Tryptophan Fluorescence by the Peptide Bond in Cyclic Hexapeptides. [Online] Available at: [Link]
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Online] Available at: [Link]
- Budisa, N., et al. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society. 2007.
-
Animated biology with arpan. Fluorescence (Forster) Resonance Energy Transfer | Application of FRET. YouTube. [Online] 2022. Available at: [Link]
- Gryczynski, I., et al.
- Sreeja S. A Review on Benzothiophene and its Derivatives. International Journal of Pharmaceutical Sciences. 2024.
-
Molecular Expressions. Fluorescence: Overview of Excitation and Emission Fundamentals. [Online] 2018. Available at: [Link]
-
Van Hove, A. H. examples of therapeutic peptides. ResearchGate. [Online] 2015. Available at: [Link]
-
Cornish, V. W., et al. Site-Specific Incorporation of Biophysical Probes into Proteins. ResearchGate. [Online] 2026. Available at: [Link]
- Grishin, S. Y., et al.
- Kumar, R., et al. Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.
- Lau, J. L., et al. Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy. 2022.
-
That's Not Rocket Science. FRET in action! Förster/Fluorescent Resonance Energy Transfer examples & interpretation. YouTube. [Online] 2024. Available at: [Link]
- Rochais, C., et al. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. 2024.
- Gryczynski, I., et al. Fluorescence Resonance Energy Transfer for Drug Loading Assessment in Reconstituted High-Density Lipoprotein Nanoparticles.
- Henninot, A., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. 2014.
Sources
- 1. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]
Storage conditions for FMOC-DL-3-benzothienylalanine to ensure stability.
Technical Guide: Storage & Stability of Fmoc-DL-3-Benzothienylalanine
Executive Summary Fmoc-DL-3-benzothienylalanine (CAS: 177966-60-8) is a non-canonical amino acid derivative utilized in peptide synthesis to introduce aromatic and hydrophobic properties, as well as potential π-π stacking interactions.[1] Its stability hinges on protecting three structural domains: the base-labile Fmoc group , the oxidation-prone benzothiophene sulfur , and the hydrolytically sensitive ester linkage .[1]
Optimal Storage: -20°C, Desiccated, Protected from Light. Critical Handling: Equilibrate to room temperature before opening to prevent hygroscopic degradation.
Chemical Profile & Stability Mechanisms[1][2][3][4]
To implement effective storage, one must understand the molecular vulnerabilities of the compound.[1]
| Structural Domain | Vulnerability | Trigger | Consequence |
| Fmoc Group (9-fluorenylmethoxycarbonyl) | Base Sensitivity | Trace amines, basic fumes | Premature deprotection; polymerization.[1] |
| Benzothiophene Ring | Oxidation | Oxygen, UV Light, Peroxides | Formation of sulfoxides ( |
| Carboxylic Acid (Free acid form) | Hygroscopicity | Ambient Moisture | Clumping, hydrolysis, difficult weighing.[1] |
The Oxidation Risk
Unlike Methionine, where the sulfur is aliphatic and highly prone to oxidation, the sulfur in the benzothiophene ring is part of an aromatic system, rendering it more stable.[1] However, long-term exposure to light and oxygen can still induce the formation of sulfoxides, particularly in solution.[1] This degradation alters the hydrophobicity and biological activity of the resulting peptide.[1]
The Fmoc "Slow Release"
Fmoc amino acids can undergo slow, spontaneous decomposition via a dibenzofulvene elimination mechanism if stored at elevated temperatures (>25°C) for extended periods.[1] This reaction is autocatalytic if any free amine is generated.[1]
Experimental Protocols: Storage & Handling
Long-Term Storage Protocol (> 1 Month)
Objective: Halt chemical kinetics (oxidation/hydrolysis) for indefinite preservation.[1]
-
Container Selection: Use amber glass vials with Teflon-lined screw caps. Amber glass filters UV radiation that catalyzes sulfur oxidation.[1]
-
Atmosphere: Flush the vial headspace with dry Argon or Nitrogen gas before sealing.[1] This displaces oxygen and moisture.[1]
-
Desiccation: Place the sealed vials inside a secondary container (e.g., a resealable Mylar bag or desiccator jar) containing active silica gel or Drierite.[1]
-
Temperature: Store at -20°C (-4°F) .
-
Note: While 2-8°C is acceptable for short durations, -20°C is mandatory for preventing slow hydrolysis over months/years.[1]
-
Short-Term Storage & Usage (< 1 Month)
Objective: Maintain purity during active synthesis rounds.
-
Temperature: 2-8°C (Standard Laboratory Refrigerator).
-
Sealing: Parafilm the cap junction after every use to ensure an air-tight seal.[1]
-
Location: Store away from volatile bases (e.g., do not store in the same fridge as Piperidine or DIPEA stock solutions).
Critical Reconstitution Workflow (The "Warm-Up" Rule)
The most common cause of failure is water condensation entering the cold vial.[1]
-
Remove the vial from -20°C storage.
-
Wait: Place the vial on the benchtop for 30–60 minutes until it reaches room temperature.
-
Wipe: Dry the exterior of the vial with a Kimwipe to remove condensation.[1]
-
Weigh: Aliquot the required amount quickly.
-
Re-seal: Immediately flush with inert gas (if available), cap, Parafilm, and return to storage.[1]
Visualization of Stability Logic
Diagram 1: Degradation Pathways
This diagram illustrates the chemical risks if storage conditions are violated.[1]
Caption: Chemical degradation pathways triggered by environmental exposure (Moisture, Base, Light).[1]
Diagram 2: Optimal Handling Workflow
A self-validating loop for removing and returning the compound to storage.[1]
Caption: Standard Operating Procedure (SOP) for handling hygroscopic Fmoc-amino acids.
Quality Control & Troubleshooting
If improper storage is suspected, perform these checks before using the reagent in synthesis.
| Test Method | Procedure | Acceptance Criteria |
| Visual Inspection | Observe powder appearance. | White to off-white powder.[1][2][3][4] Reject if yellow/brown or clumped (indicates moisture/oxidation).[1] |
| HPLC | C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] | Purity > 98%.[1][5] Look for "fronting" peaks (hydrolysis) or late-eluting impurities (dimers).[1] |
| Solubility Test | Dissolve 10mg in 1mL DMF. | Solution must be clear and colorless. Turbidity indicates polymerization or salt formation.[1] |
Troubleshooting Table:
-
Problem: Low coupling efficiency in SPPS.
-
Problem: Yellow discoloration.
References
Sources
Methodological & Application
Application Note: Protocol for Incorporating FMOC-DL-3-Benzothienylalanine in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the technical protocol for incorporating FMOC-DL-3-benzothienylalanine (Bta) into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). 3-Benzothienylalanine is a non-canonical amino acid often utilized as a tryptophan isostere , offering enhanced lipophilicity and altered electronic properties while maintaining a similar steric profile.
Critical Technical Note: The use of the DL-isomer (racemic mixture) introduces a stereochemical bifurcation at the coupling step, resulting in the formation of diastereomeric peptide mixtures. This protocol addresses the specific challenges of steric hindrance , sulfur oxidation susceptibility , and post-synthetic diastereomer separation .
Material Specifications & Pre-Synthesis Considerations
Chemical Profile[1][2][3]
-
Compound: FMOC-DL-3-(benzo[b]thiophen-3-yl)-alanine
-
Abbreviation: Fmoc-DL-Bta-OH
-
Solubility: High in DMF, DMSO, NMP; Low in water/methanol.
-
Key Feature: The benzothiophene side chain is bulky and electron-rich, mimicking the indole ring of Tryptophan but with a sulfur atom at position 1 (or 3 depending on numbering convention of the heterocycle vs alanine attachment).
The "DL" Factor: Managing Chirality
Using a racemic amino acid (DL) in SPPS generates a mixture of products.
-
Scenario A (Single Substitution): Incorporating one DL-Bta residue yields two peptide diastereomers (L-peptide and D-peptide at that specific position).
-
Scenario B (Multiple Substitutions): Incorporating
DL-residues yields stereoisomers.
Strategic Recommendation: For precise drug discovery, synthesize the peptide mixture and separate the resulting diastereomers via Reverse-Phase HPLC (RP-HPLC) . The benzothiophene moiety provides significant hydrophobic retention, often making the separation of L- and D-isomers feasible on C18 columns.
Oxidation Sensitivity
Similar to Methionine (Met) and Tryptophan (Trp), the sulfur atom in the benzothiophene ring is susceptible to oxidation (forming sulfoxides).
-
Precaution: Avoid strong oxidizing agents during synthesis.
-
Cleavage: Use a scavenger-rich cleavage cocktail (containing EDT or Thioanisole).
Visualization: Structural Logic & Workflow
Diagram 1: Chemical Structure & SPPS Workflow
The following diagram illustrates the chemical structure of the Fmoc-Bta residue and the critical decision points in the synthesis workflow.
Caption: Figure 1. Workflow for incorporating racemic Fmoc-DL-Bta-OH into SPPS, highlighting the generation and subsequent separation of diastereomers.
Detailed Experimental Protocol
Reagent Preparation
-
Solvent: Anhydrous DMF (Dimethylformamide). Ensure amine-free quality to prevent premature Fmoc removal.
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to the steric bulk of the benzothienyl group.
-
Base: DIEA (Diisopropylethylamine).[3]
Coupling Protocol (Step-by-Step)
Step 1: Resin Preparation
-
Swell the resin (e.g., Rink Amide or Wang) in DCM for 20 minutes.
-
Wash with DMF (3 x 1 min).
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the previous amino acid.
-
Wash with DMF (5 x 1 min) until pH is neutral.
Step 2: Activation of Fmoc-DL-Bta-OH
-
Stoichiometry: Use 4 equivalents (eq) of Amino Acid relative to resin loading.
-
Dissolve Fmoc-DL-Bta-OH (4 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIEA (8 eq) immediately prior to adding to the resin.
-
Note: The solution should turn yellow/orange.
Step 3: Coupling Reaction
-
Add the activated amino acid solution to the resin.
-
Agitate: Shake or vortex at room temperature for 60–90 minutes .
-
Why longer? The benzothiophene side chain is sterically demanding. Standard 30-min couplings may result in deletions.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue beads), re-couple using fresh reagents.
Step 4: Capping (Optional but Recommended) To prevent truncated sequences if coupling was incomplete:
-
Add Acetic Anhydride/DIEA/DMF (1:1:8) for 10 minutes.
-
Wash thoroughly with DMF.
Cleavage & Side-Chain Deprotection
Crucial Step for Sulfur Protection. Do NOT use standard TFA/Water cocktails. You must use scavengers to protect the benzothiophene sulfur from oxidation by tert-butyl cations released from other protecting groups.
Recommended Cocktail (Reagent K mimic):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (1,2-Ethanedithiol): 2.5%
Procedure:
-
Wash resin with DCM to remove DMF traces. Dry under nitrogen.
-
Add cold cleavage cocktail (10 mL per gram of resin).
-
Agitate for 2–3 hours at room temperature.
-
Precipitate peptide in cold diethyl ether. Centrifuge and wash pellet 3x with ether.
Post-Synthetic Processing: Diastereomer Separation
Since the starting material was DL , the crude product contains two main peptide species (assuming the rest of the sequence is L-amino acids):
-
Peptide with L-Bta
-
Peptide with D-Bta
HPLC Method[1][3][6][7]
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A shallow gradient is required to resolve the diastereomers.
-
Example: If the peptide elutes around 40% B, run a gradient of 30%–50% B over 40 minutes (0.5% per minute).
-
-
Detection: UV at 220 nm (peptide bond) and 280 nm (Benzothiophene absorption).
Data Analysis: The D-isomer of an amino acid often elutes earlier than the L-isomer in standard RP-HPLC when situated in an amphipathic helix, but this varies by sequence. You must collect both major peaks and verify via Circular Dichroism (CD) or co-injection with authentic standards if available.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling | Steric hindrance of Benzothiophene ring. | Switch to HATU/HOAt. Increase temperature to 50°C (microwave assisted) for 10 mins. |
| M+16 Mass Peak | Oxidation of Sulfur (Sulfoxide formation). | Ensure EDT/Thioanisole is in cleavage cocktail. Use fresh, high-quality DMF. |
| Inseparable Peaks | Diastereomers co-eluting. | Change HPLC column selectivity (e.g., Phenyl-Hexyl column) or use a slower gradient slope (0.2% B/min). |
| Low Solubility | Hydrophobicity of Bta residue. | Dissolve crude peptide in 50% Acetic Acid or pure DMSO before injecting onto HPLC. |
References
- Chemical Properties & Handling: Title: Fmoc-3-(3-benzothienyl)-L-alanine Product Guide. Source: Chem-Impex International. Relevance: confirms solubility profiles and storage conditions (0-8°C).
-
SPPS Coupling Strategies
- Title: Standard practices for Fmoc-based solid-phase peptide synthesis.
- Source: Nowick Labor
-
URL:[Link]
- Relevance: Provides foundational protocols for HATU/DIEA activ
-
Diastereomer Separation
- Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
- Source: N
-
URL:[Link]
- Relevance: Validates the use of standard RP-HPLC for resolving peptides containing single D-amino acid substitutions.
-
Oxidation Side Reactions
Sources
Application Notes and Protocols for FMOC Deprotection of 3-Benzothienylalanine-Containing Peptides
Introduction: The Unique Role and Challenges of 3-Benzothienylalanine in Peptide Synthesis
3-Benzothienylalanine (Bta) is a non-canonical aromatic amino acid that has garnered significant interest in medicinal chemistry and drug development.[1] Its unique benzothiophene side chain, a bicyclic aromatic structure containing a sulfur atom, imparts distinct properties to peptides, including enhanced stability, improved solubility, and bioavailability.[1] These characteristics make Bta an attractive building block for the design of novel therapeutic peptides.[1]
The integration of Bta into peptide sequences via solid-phase peptide synthesis (SPPS) predominantly utilizes the 9-fluorenylmethoxycarbonyl (FMOC) protection strategy. While the FMOC group offers the advantage of being removable under mild basic conditions, the deprotection step is a critical juncture that can significantly impact the yield and purity of the final peptide product.[2][3] Peptides containing 3-benzothienylalanine present a unique set of challenges during FMOC deprotection, primarily stemming from the inherent properties of the benzothienyl side chain. The aromatic nature and the presence of a sulfur atom can render the peptide susceptible to specific side reactions that may not be prevalent with other amino acids.
This application note provides a comprehensive guide to understanding and optimizing FMOC deprotection strategies for peptides containing 3-benzothienylalanine. We will delve into the mechanistic underpinnings of standard deprotection protocols, explore common pitfalls, and present alternative strategies to mitigate side reactions and enhance the fidelity of the synthesis. Detailed, field-proven protocols are provided to guide researchers in achieving high-purity Bta-containing peptides.
The Mechanism of FMOC Deprotection: A Two-Step Process
The removal of the FMOC protecting group is a base-catalyzed β-elimination reaction. The process is favored by the use of secondary amines, with piperidine being the most common reagent.[2][4]
The mechanism proceeds in two key steps:
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring system.
-
β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.
The highly reactive DBF intermediate is subsequently trapped by the excess secondary amine in the reaction mixture to form a stable adduct, which is then washed away.[4]
Caption: General workflow for FMOC deprotection and subsequent steps.
Monitoring and Analysis of Bta-Containing Peptides
Rigorous analytical monitoring is essential to ensure the successful synthesis of high-purity peptides.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for assessing the purity of the crude and purified peptide. A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used. The appearance of unexpected peaks may indicate the presence of deletion sequences or side products.
-
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the identity of the desired peptide and for identifying any impurities. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. By comparing the observed mass with the theoretical mass, one can quickly identify deletion sequences or modifications to the peptide. Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide and pinpoint the exact location of any modifications.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Deletion Sequences) | Peptide aggregation; Insufficient deprotection time or reagent concentration. | Increase deprotection time; Use a stronger deprotection cocktail (e.g., DBU); Incorporate backbone-protecting groups (e.g., pseudoproline) to disrupt aggregation. |
| Presence of Side Products | Reaction of the deprotection reagent with sensitive residues; Aspartimide or diketopiperazine formation. | Switch to a milder or non-nucleophilic deprotection reagent (e.g., piperazine or DBU); Add HOBt to the piperidine solution; Optimize reaction times. |
| Low Yield | Incomplete deprotection leading to chain termination; Cleavage of the peptide from the resin due to diketopiperazine formation. | Ensure complete deprotection using analytical monitoring; Use a 2-CTC resin for the first two residues. |
Conclusion
The successful synthesis of 3-benzothienylalanine-containing peptides hinges on a carefully considered FMOC deprotection strategy. While standard piperidine-based protocols provide a solid foundation, the unique characteristics of the Bta side chain warrant a proactive approach to mitigate potential side reactions. The adoption of alternative deprotection reagents, particularly the non-nucleophilic base DBU, offers a promising avenue for enhancing the purity and yield of these valuable peptides. By combining optimized deprotection protocols with rigorous analytical monitoring, researchers can confidently incorporate 3-benzothienylalanine into their peptide sequences and unlock its potential in the development of novel therapeutics.
References
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved from [Link]
-
Cárdenas, C., Gómara, M. J., & Haro, I. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
-
Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. (n.d.). Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(17), 3879-3883. [Link]
- Packman, L. C. (1996). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 2(3), 184-190.
- Lauer, J. L., Fields, C. G., & Fields, G. B. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. In Peptides (pp. 513-514). Springer, Dordrecht.
-
Kumar, K. S., & El-Faham, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97669-97673. [Link]
-
Han, Y., Albericio, F., & Barany, G. (1997). Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(9), 457-461.
- Cárdenas, C., Gómara, M. J., & Haro, I. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (n.d.). Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539-555. [Link]
-
El-Faham, A., & Albericio, F. (2020). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Organic & Biomolecular Chemistry, 18(27), 5171-5177. [Link]
- Kumar, K. S., & El-Faham, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(118), 97669-97673.
-
Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. (n.d.). Retrieved from [Link]
-
Kulkarni, S. S., & Imperiali, B. (2020). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 31(18), 1757-1762. [Link]
-
Głuch, M., & Klajn, R. (2019). Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Chemistry–A European Journal, 25(64), 14591-14595. [Link]
-
Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 8(2), 149-149. [Link]
Sources
Application Notes and Protocols: Efficient Coupling of Fmoc-DL-3-Benzothienylalanine in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Peptide Synthesis Division
Introduction: Navigating the Challenges of Incorporating Sterically Hindered Benzothienylalanine
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to novel therapeutics with enhanced potency, stability, and pharmacokinetic profiles. Fmoc-DL-3-benzothienylalanine (Fmoc-Bth) is one such building block of significant interest. Its unique benzothiophene side chain can introduce favorable aromatic interactions and conformational constraints, contributing to improved biological activity and metabolic stability of the resulting peptides[1].
However, the bulky and rigid nature of the benzothienyl moiety presents a significant steric hindrance at the α-carbon. This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Consequently, researchers often encounter challenges such as incomplete couplings, leading to deletion sequences and lower yields of the target peptide. Furthermore, the extended reaction times and forcing conditions sometimes employed to overcome this steric hindrance can increase the risk of racemization at the chiral center of the amino acid, compromising the stereochemical integrity of the final peptide.
This application note provides a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient incorporation of Fmoc-DL-3-benzothienylalanine in automated solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind reagent selection, present detailed experimental protocols, and offer troubleshooting strategies to empower researchers to successfully synthesize peptides containing this valuable but challenging amino acid.
Understanding the Coupling Challenge: Steric Hindrance and Racemization
The primary obstacle in coupling Fmoc-DL-3-benzothienylalanine is the steric clash between the bulky benzothiophene side chain and the resin-bound peptide. This steric hindrance slows down the kinetics of the amide bond formation. Inefficient coupling can lead to a significant portion of the peptide chains being capped unreacted, resulting in truncated sequences that are difficult to separate from the desired product.
A secondary but equally critical challenge is the potential for racemization. The activation of the carboxylic acid group of the incoming amino acid, a prerequisite for coupling, also increases the acidity of the α-proton. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, resulting in a loss of stereochemical purity. For sterically hindered amino acids that require longer coupling times or more reactive reagents, the risk of racemization is elevated.
Selecting the Right Tool for the Job: A Comparative Overview of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Fmoc-DL-3-benzothienylalanine. While a vast array of coupling reagents are available, they can be broadly categorized into two main classes: carbodiimides (often with additives) and onium salts (uronium/phosphonium).
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides + Additives | DIC/OxymaPure, DIC/HOBt | Carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The additive traps this intermediate to form a less reactive but more stable active ester, which then reacts with the amine. The additive also suppresses racemization. | Cost-effective, low risk of racemization when used with additives like OxymaPure. | Generally slower reaction kinetics compared to onium salts, may be less effective for extremely hindered couplings. |
| Uronium/Phosphonium Salts | HATU, HBTU, COMU, PyBOP | These reagents directly convert the carboxylic acid into a highly reactive active ester (OAt-ester for HATU, OBt-ester for HBTU, Oxyma-ester for COMU). | Rapid reaction kinetics, highly efficient for sterically hindered amino acids. | More expensive, can potentially lead to side reactions if not used correctly (e.g., guanidinylation with HBTU/HATU). COMU offers a safer alternative to potentially explosive HBTU/HATU. |
For the specific challenge of coupling Fmoc-DL-3-benzothienylalanine, we recommend focusing on high-potency onium salts or an optimized carbodiimide/additive system.
Recommended Coupling Reagents for Fmoc-DL-3-Benzothienylalanine:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for coupling sterically hindered amino acids. It forms a highly reactive OAt-active ester, which can overcome significant steric barriers. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster and more complete reactions.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that has demonstrated coupling efficiencies comparable to or even exceeding HATU for difficult sequences. A key advantage of COMU is its improved safety profile, as it does not contain the potentially explosive benzotriazole moiety. It also requires only one equivalent of a base for activation.
-
DIC/OxymaPure (Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate): This combination offers a potent and cost-effective alternative to onium salts. OxymaPure is a highly effective additive that significantly enhances coupling efficiency and provides excellent suppression of racemization. While the reaction kinetics may be slightly slower than with HATU or COMU, extending the coupling time can often lead to comparable results with a reduced risk of side reactions.
Experimental Protocols for Automated Peptide Synthesizers
The following protocols are designed as starting points for the efficient coupling of Fmoc-DL-3-benzothienylalanine on automated peptide synthesizers. Optimization may be required depending on the specific peptide sequence and synthesizer.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high efficiency in overcoming steric hindrance.
Reagents:
-
Fmoc-DL-3-benzothienylalanine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-DL-3-benzothienylalanine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, a double coupling or an extended coupling time (up to 4 hours) may be beneficial.
-
Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Caption: HATU-mediated coupling workflow.
Protocol 2: COMU-Mediated Coupling
This protocol offers a highly efficient and safer alternative to HATU.
Reagents:
-
Fmoc-DL-3-benzothienylalanine
-
COMU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-DL-3-benzothienylalanine (4 eq.), COMU (4 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. A double coupling can be employed if necessary.
-
Washing: Thoroughly wash the resin with DMF post-coupling.
Caption: COMU-mediated coupling workflow.
Protocol 3: DIC/OxymaPure-Mediated Coupling
This protocol is a cost-effective option with excellent racemization suppression.
Reagents:
-
Fmoc-DL-3-benzothienylalanine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Solution Preparation: Prepare separate solutions of Fmoc-DL-3-benzothienylalanine (4 eq.) in DMF, OxymaPure (4 eq.) in DMF, and DIC (4 eq.) in DMF.
-
In-situ Activation and Coupling: Add the Fmoc-DL-3-benzothienylalanine and OxymaPure solutions to the deprotected peptide-resin and mix briefly. Then, add the DIC solution to initiate the coupling reaction.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, a double coupling is recommended.
-
Washing: After the reaction, wash the resin extensively with DMF.
Caption: DIC/OxymaPure in-situ coupling workflow.
Advanced Strategies for Difficult Couplings
In cases where standard protocols result in incomplete coupling of Fmoc-DL-3-benzothienylalanine, the following advanced strategies can be employed:
-
Microwave-Assisted Peptide Synthesis (MWPS): The application of microwave energy can significantly accelerate coupling reactions by increasing the kinetic energy of the molecules.[2][3] This is particularly effective for sterically hindered amino acids, often reducing coupling times to minutes while improving efficiency. Standard protocols can be adapted for microwave synthesizers, typically with coupling times of 5-15 minutes at a controlled temperature (e.g., 50-75°C).
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can drive the reaction to completion. This is a simple and effective method to improve the yield of the desired peptide.
-
Use of a Weaker Base: While DIPEA is a commonly used base, for amino acids prone to racemization, switching to a bulkier and less basic amine like 2,4,6-collidine can be beneficial.
Monitoring Coupling Efficiency and Troubleshooting
Regular monitoring of coupling efficiency is crucial for successful peptide synthesis. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (colorless or faint yellow beads) indicates a complete coupling reaction. If the test is positive (dark blue or purple beads), a second coupling is warranted.
Troubleshooting Low Coupling Yields:
| Issue | Potential Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete reaction due to steric hindrance. | Perform a second coupling. Consider switching to a more potent coupling reagent (e.g., from DIC/OxymaPure to HATU or COMU). Increase the coupling time. Utilize microwave-assisted synthesis. |
| Deletion of Benzothienylalanine in Final Peptide | Inefficient coupling. | See above. Ensure accurate reagent concentrations and delivery by the synthesizer. |
| Presence of Diastereomers in Final Peptide | Racemization during coupling. | Use a racemization-suppressing additive like OxymaPure. Consider a less basic amine like 2,4,6-collidine. Avoid excessive pre-activation times. Minimize coupling temperature and time where possible. |
Conclusion
The successful incorporation of the sterically hindered amino acid Fmoc-DL-3-benzothienylalanine into peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. High-potency onium salts such as HATU and COMU are highly effective in overcoming the steric barrier and achieving high coupling efficiencies. The DIC/OxymaPure system presents a robust and cost-effective alternative with excellent racemization suppression. For particularly challenging sequences, advanced techniques like microwave-assisted synthesis can provide a significant advantage. By understanding the underlying chemical principles and implementing the protocols outlined in this guide, researchers can confidently utilize Fmoc-DL-3-benzothienylalanine to create novel and impactful peptide-based therapeutics.
References
-
Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-249. [Link]
-
Luxembourg Bio Technologies. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]
-
El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Amino Acids, 43(3), 1333-1342. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Chauhan, S. S., & Kumar, V. (2017). Enantioselective Synthesis of Fmoc- l -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Tetrahedron Letters, 58(46), 4404-4407. [Link]
-
Subirós-Funosas, R., et al. (2012). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Organic Letters, 14(1), 224-227. [Link]
- Google Patents. N-fmoc deprotection enhanced by microwave in peptide synthesis.
-
Manne, S. R., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. The Journal of Organic Chemistry, 88(3), 1546-1555. [Link]
-
El-Faham, A., & Albericio, F. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Amino acids, 43(3), 1333-1342. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
ResearchGate. Why am I not getting the coupled peptide after fmoc deprotection and cleavage?. [Link]
-
MDPI. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(25), 2325-2329. [Link]
-
de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 295-302. [Link]
-
ResearchGate. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). [Link]
-
ResearchGate. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]
-
c-entron. Peptide/Amide bond Synthesis – OxymaPure®. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(22), 4144. [Link]
-
ResearchGate. (SPPS) Loading rate decreased on Fmoc quantification?. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocol for FMOC-DL-3-Benzothienylalanine
The following Technical Support Guide is designed for researchers encountering solubility challenges with FMOC-DL-3-benzothienylalanine (Fmoc-Bta-OH) in N,N-Dimethylformamide (DMF) .
Case ID: SOL-BTA-DMF-001 Compound: FMOC-DL-3-benzothienylalanine (Fmoc-Bta-OH) Primary Solvent: DMF (N,N-Dimethylformamide) Classification: Hydrophobic Non-Canonical Amino Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Problem: Researchers often observe that Fmoc-Bta-OH dissolves slowly or forms a gelatinous suspension in DMF at standard SPPS concentrations (0.1 M – 0.5 M).
The Science (Why this happens):
The solubility issue is driven by the benzothiophene side chain .[1] This fused bicyclic aromatic ring is highly hydrophobic and prone to strong
Standard Solubilization Workflow (Level 1)
Follow this protocol first. It resolves 80% of solubility cases without requiring additives that might interfere with downstream coupling.
Step 1: Solvent Integrity Check
Crucial: Ensure your DMF is "Amine-Free" or "Peptide Synthesis Grade."
-
Mechanism: DMF slowly decomposes into dimethylamine.[2] Dimethylamine is a secondary base that will prematurely remove the Fmoc group. This creates free amines that react with the remaining Fmoc-Bta-OH active esters, leading to insoluble urea byproducts and aggregates.
-
Action: If the DMF smells "fishy," discard it. Use fresh DMF (<3 months old) or sparge with nitrogen.
Step 2: The "Wet-First" Addition
Protocol:
-
Weigh the FMOC-DL-3-benzothienylalanine powder.
-
Add 100% of the required DMF volume to the tube before adding the powder (if possible), or add powder and immediately vortex.
-
Target Concentration: Aim for 0.2 M - 0.3 M initially. Do not attempt 0.5 M immediately.
Step 3: Acoustic Cavitation (Sonication)
Protocol:
-
Place the sealed tube in an ultrasonic bath.
-
Sonicate for 30–60 seconds .
-
Visual Check: Look for a clear, colorless solution. If "schlieren" lines (swirling optical distortions) or particulates remain, proceed to Level 2.
Advanced Solubilization Strategies (Level 2)
Use these steps if the standard workflow fails. These methods increase solvation power without compromising chemical integrity.
Method A: Thermal Activation (The 40°C Rule)
Heating provides the kinetic energy to break hydrophobic aggregates.
-
Protocol: Warm the DMF solution in a water bath to 35°C – 45°C .
-
Warning: Do not exceed 50°C. While the DL-form implies you may not be concerned with racemization, high temperatures can promote Fmoc thermal cleavage or aspartimide-like side reactions if other residues are present.
-
Validation: The solution should clarify within 5 minutes. Upon cooling to room temperature, it should remain stable.[3]
Method B: The Co-Solvent Switch (DMSO)
If DMF alone fails, Dimethyl Sulfoxide (DMSO) is the superior solvent for aromatic stacking disruption.
-
Protocol:
-
Dissolve the Fmoc-Bta-OH in a minimal volume of 100% DMSO .
-
Once dissolved, dilute with DMF to reach the final volume.
-
Recommended Ratio: Final solution should be 10% - 20% DMSO in DMF .
-
-
Compatibility: This mixture is fully compatible with standard coupling reagents (DIC/Oxyma, HBTU/DIEA) and resins (Rink Amide, Wang).
Method C: Chaotropic Salt Addition
For extremely stubborn aggregates (often seen if the powder has absorbed moisture).
-
Protocol: Add LiCl (Lithium Chloride) to the DMF to a concentration of 0.1 M .
-
Mechanism: LiCl acts as a chaotropic agent, disrupting the hydrogen bonding network and hydrophobic ordering of the solvent, effectively "salting in" the hydrophobic amino acid.
Troubleshooting Decision Tree
The following diagram illustrates the logical flow for resolving solubility issues.
Figure 1: Decision matrix for solubilizing hydrophobic Fmoc-amino acids in DMF.
Frequently Asked Questions (FAQs)
Q: Can I use NMP (N-methylpyrrolidone) instead of DMF? A: Yes. NMP is generally a better solvent for hydrophobic residues than DMF. However, Fmoc-amino acids are less stable in NMP over long storage periods (days) compared to DMF.[2] If you switch to NMP, prepare the solution immediately before use.
Q: Will heating the solution cause racemization? A: For the DL (racemic) mixture, optical purity is not a concern. However, for L or D isomers, heating above 50°C in the presence of base (like DIEA) poses a high risk. In pure DMF (no base), heating to 40°C is safe for short durations (<1 hour).
Q: My solution turned cloudy after sitting for an hour. What happened? A: This is likely "re-precipitation" or gelation. The benzothiophene rings have slowly re-stacked.
-
Fix: Briefly sonicate or warm to 35°C just before adding to the reaction vessel.
-
Prevention: Maintain the solution at 0.2 M rather than 0.5 M to reduce aggregation probability.
Q: Does this solubility issue affect the coupling efficiency? A: Yes. Aggregates react much slower than free molecules. If you observe solubility issues, assume the coupling will be difficult.
-
Recommendation: Use a "Double Coupling" protocol (repeat the reaction twice) and extend reaction time to 60–120 minutes.
Quantitative Solubility Data
| Solvent System | Solubility Limit (Est. @ 25°C) | Notes |
| Pure DMF | ~0.3 M | May require sonication; metastable at high conc. |
| DMF + 10% DMSO | > 0.5 M | Recommended for automated synthesizers. |
| Pure NMP | > 0.5 M | Excellent solubility; use fresh to avoid degradation. |
| DCM (Dichloromethane) | < 0.1 M | Avoid. Poor solubility for Fmoc-Bta-OH. |
| Water/Methanol | Insoluble | Incompatible. |
References
-
Isidro-Llobet, A., et al. (2019). Solubility of Fmoc-protected amino acids in Green Solvents. ResearchGate. Retrieved from [Link]
-
PubChem. (2025). 3-(3-Benzo[b]thienyl)alanine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Preventing aggregation of peptides containing 3-benzothienylalanine during synthesis.
[1][2]
Executive Summary: The Bta Aggregation Challenge
3-Benzothienylalanine (3-Bta) is a tryptophan analog where the indole ring is replaced by a benzothiophene moiety.[1][2] While valuable for increasing lipophilicity and membrane interactions, its inclusion in Solid-Phase Peptide Synthesis (SPPS) presents a dual threat:[1][2]
-
Hydrophobic Collapse: The large, non-polar surface area drives the peptide chain to collapse onto itself or the resin core to minimize solvent exposure.
-
-
Stacking: The benzothiophene ring is highly aromatic.[1][2] Consecutive or proximal Bta residues promote strong intermolecular - interactions, stabilizing -sheet aggregates that are resistant to standard solvation.[1][2]
This guide provides a self-validating troubleshooting framework to overcome these barriers.
Troubleshooting Guide & FAQs
Q1: My coupling efficiency drops drastically after the introduction of the first Bta residue. Why is this happening?
Diagnosis: You are likely experiencing "onset aggregation."[1][2] The Bta residue acts as a nucleation site. Once coupled, the solvated peptide chain undergoes a conformational shift, forming intermolecular hydrogen bonds (
Corrective Action:
-
Immediate: Do not proceed to the next cycle. Perform a Chaotropic Wash (see Protocol B) to disrupt the hydrogen bonding network.
-
Strategic: Switch the solvent system for the subsequent couplings. Replace DMF with NMP (N-methyl-2-pyrrolidone) or a binary mixture of DMSO/DMF (20:80) .[1][2] DMSO is particularly effective at disrupting aggregation but can be viscous; ensure your synthesizer's liquid handling can manage it.[1][2]
Q2: The resin volume has visibly decreased (shrunk) during the synthesis. Is the synthesis salvageable?
Diagnosis: Resin shrinkage is the hallmark of peptide-resin aggregation.[1][3] The peptide chains have associated so tightly that they have expelled the solvent from the resin pores.
Corrective Action:
-
Resin Swelling Test: Remove a small aliquot of resin.[1] Wash with DCM (dichloromethane).[1][2] If it swells in DCM but shrinks in DMF, your peptide is aggregating in polar solvents.
-
Solvent Swap: Switch to a "Magic Mixture" (see Protocol A) for both deprotection and coupling steps. The ethylene carbonate and detergent in this mixture are designed to penetrate and re-swell collapsed resin matrices.
Q3: Can I use microwave heating to force the coupling of Bta?
Answer: Yes, but with strict temperature controls.
-
Thermodynamic Benefit: Heating to 50°C–75°C provides the kinetic energy to disrupt the
-sheet aggregates, temporarily exposing the N-terminus. -
Risk Factor: Bta is an enantiomerically pure
-amino acid.[1][2] Excessive heat (>75°C) combined with strong base (e.g., DBU or high concentrations of DIPEA) can induce racemization. -
Recommendation: Use 50°C for the Bta coupling itself. For the subsequent amino acid (coupling onto Bta), you can increase to 75°C , as the Bta is now an internal residue and less prone to racemization than the activated species.
Q4: I see "deletion sequences" in my mass spec data (M - residue mass). Is this a coupling or deprotection issue?
Diagnosis: With Bta, it is often a deprotection issue . Aggregated Fmoc-peptides are sterically shielded from the piperidine base.[1] If the Fmoc group is not removed, the next amino acid cannot couple, leading to a deletion.
Corrective Action:
-
Double Deprotection: Use two cycles of deprotection.
-
Cycle 1: 20% Piperidine in DMF (5 min).
-
Cycle 2: 20% Piperidine + 0.1M DBU in DMF (10 min). Note: DBU is a stronger base and helps penetrate aggregates, but minimize exposure time to prevent aspartimide formation if Asp is present.
-
Mechanism of Action & Workflow Visualization
The following diagrams illustrate the aggregation mechanism driven by Bta and the logical workflow to resolve it.
Figure 1: Mechanism of Bta-Mediated Aggregation
This diagram details how Bta side chains lock peptide backbones into insoluble aggregates.[1][2]
Caption: Bta residues promote aggregation via dual forces: backbone H-bonding (beta-sheets) and side-chain pi-stacking.[1][2]
Figure 2: Troubleshooting Decision Tree
Follow this logic path when encountering difficult couplings with Bta.
Caption: Step-by-step logic for selecting the correct solvent or additive based on resin behavior.
Advanced Experimental Protocols
Protocol A: The "Magic Mixture" (Solvent System)
Use this when resin shrinkage is visible. This mixture disrupts hydrophobic aggregates and improves solvation.[1][4]
| Component | Concentration/Ratio | Function |
| DCM (Dichloromethane) | 1 Part | Swells the polystyrene core of the resin.[1][2] |
| DMF (Dimethylformamide) | 1 Part | Solvates the peptide chain.[5] |
| NMP (N-methyl-2-pyrrolidone) | 1 Part | High polarity to disrupt aggregates.[1][2] |
| Triton X-100 | 1% (v/v) | Non-ionic detergent; reduces surface tension.[1][2] |
| Ethylene Carbonate | 2 M | Chaotropic agent; disrupts hydrogen bonding.[1][2] |
Preparation:
-
Dissolve Ethylene Carbonate in the DMF/NMP mixture first (endothermic reaction, may require slight warming).
-
Usage: Use this mixture for both the Fmoc deprotection (add piperidine to this mix) and the Coupling steps.
Protocol B: Chaotropic Salt Wash
Perform this wash immediately before adding the activated amino acid to a difficult sequence.
Reagents:
Procedure:
-
Prepare a 0.8 M solution of LiCl or KSCN in DMF.
-
Filter the solution to remove any undissolved particulates.
-
After Fmoc deprotection and standard DMF washes, wash the resin with the salt solution: 3 x 2 minutes .
-
Do not wash out the salt completely. Perform one quick (30 sec) wash with pure DMF, then immediately add your activated amino acid/coupling reagent. Rationale: Traces of chaotropic salt remaining in the resin matrix help prevent re-aggregation during the coupling.
Protocol C: Pseudoproline/Dmb Backbone Protection
For sequences with >15 residues containing Bta, chemical modification of the backbone is often required.
If your sequence contains Serine, Threonine, or Glycine near the Bta residue, substitute them with:
-
Pseudoprolines: Fmoc-Ser(tBu)-OH
Fmoc-Ser( pro)-OH . -
Dmb-Glycine: Fmoc-Gly-OH
Fmoc-(Dmb)Gly-OH .[1][2][6]
Why? These derivatives introduce a "kink" in the peptide backbone (cis-amide bond mimicry) that physically prevents the formation of the
References
-
Bachem. (2023).[1][2] Pseudoproline & Isoacyl dipeptides for Peptide Synthesis. Retrieved from
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [1][2]
-
BenchChem. (2025).[1][2][6][7] How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Retrieved from
-
Smolecule. (2023).[1][2][8] Fmoc-L-3-Benzothienylalanine Properties and Solubility. Retrieved from
-
National Institutes of Health (NIH). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC7056460.[1][2] Retrieved from [2]
Sources
- 1. 3-(3-Benzothienyl)-N-Fmoc-L-alanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 3-(3-Benzothienyl)-D-alanine | C11H11NO2S | CID 854045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy Fmoc-L-3-Benzothienylalanine | 177966-60-8 [smolecule.com]
Technical Support Center: Optimizing Coupling of Fmoc-DL-3-benzothienylalanine in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the incorporation of Fmoc-DL-3-benzothienylalanine. The unique steric hindrance of this unnatural amino acid demands optimized protocols to ensure high coupling efficiency and peptide purity. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of Fmoc-DL-3-benzothienylalanine in SPPS.
Q1: Why is Fmoc-DL-3-benzothienylalanine considered a "difficult" amino acid to couple in SPPS?
A: Fmoc-DL-3-benzothienylalanine possesses a bulky benzothienyl side chain, which creates significant steric hindrance around the alpha-carbon. This bulkiness impedes the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[1][2] Difficult couplings are often sequence-dependent and not just residue-specific.[3]
Q2: What are the immediate signs of poor coupling efficiency with this amino acid?
A: The most common indicators are the presence of deletion sequences (peptides missing the intended benzothienylalanine residue) and truncated peptides in your final crude product upon analysis by HPLC and mass spectrometry. During the synthesis, a positive Kaiser test (a persistent blue or purple color) after the coupling step indicates unreacted free amines on the resin.[3]
Q3: Can I use standard coupling reagents like DIC/HOBt for Fmoc-DL-3-benzothienylalanine?
A: While DIC/HOBt can be used, its efficiency may be limited, especially in challenging sequences. For sterically hindered amino acids, more potent activating reagents are generally recommended to achieve higher coupling yields and minimize side reactions.[4][5]
Q4: Is a single coupling reaction usually sufficient?
A: Due to the steric hindrance, a single coupling reaction, even with extended time, may not be sufficient to drive the reaction to completion. A "double coupling" strategy is often necessary to ensure a high yield of the desired peptide.[2][6]
Q5: Are there any specific side reactions to be aware of when using Fmoc-DL-3-benzothienylalanine?
A: Besides incomplete coupling, the primary concern is racemization, especially when using aggressive activation methods or elevated temperatures.[4][7] While the benzothienylalanine itself is a DL-mixture, preventing racemization of the preceding amino acid is crucial. Other potential side reactions are those common to SPPS in general, such as cyclization or side-chain modifications if not properly protected.[8][9]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the coupling of Fmoc-DL-3-benzothienylalanine.
Issue 1: Low Coupling Efficiency (Deletion Sequences Observed)
The primary challenge with Fmoc-DL-3-benzothienylalanine is achieving complete acylation of the resin-bound amine.
Causality: The bulky side chain physically obstructs the reactive sites, requiring more potent activation and/or longer reaction times to overcome this energy barrier.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions & Protocols:
-
1.1. Upgrade Your Coupling Reagent: Standard carbodiimide reagents may not be sufficient.[5] Switch to more potent onium salt-based reagents.[4][10]
-
Recommended Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and efficiency with hindered amino acids.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective alternative to HATU.[7]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers superior racemization suppression.[11]
-
-
-
1.2. Implement a Double Coupling Protocol: This is a highly effective strategy to drive the reaction to completion.[2]
-
Protocol 1: Double Coupling with HATU
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-DL-3-benzothienylalanine (4 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5]
-
Allow the pre-activation to proceed for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[5]
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the entire coupling procedure with a fresh solution of activated amino acid.[5]
-
-
Monitoring:
-
-
-
1.3. Extend Reaction Time and Consider Temperature:
-
For single coupling protocols, extend the reaction time to 2-4 hours or even overnight.[5]
-
Gentle heating (35-50°C) can increase coupling efficiency but must be used cautiously due to the increased risk of racemization.[3][5] Microwave-assisted SPPS can be particularly effective for difficult couplings.[5][13]
-
-
1.4. Optimize Solvent Choice: The solvent's ability to swell the resin and solvate the growing peptide chain is critical.[12]
Issue 2: Racemization
While you are using a DL-mixture, preventing racemization of the preceding chiral amino acid is critical for the integrity of your final peptide.
Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent racemization. This is exacerbated by strong bases and high temperatures.[4]
Solutions & Protocols:
-
2.1. Choice of Coupling Reagent and Additive:
-
2.2. Base Selection:
-
2.3. Temperature Control:
-
Avoid elevated temperatures unless absolutely necessary to overcome severe coupling inefficiency. If heating is required, perform small-scale test syntheses to evaluate the extent of racemization.
-
Comparative Table of Coupling Reagent Properties:
| Reagent | Activation Speed | Racemization Risk | Cost | Key Application |
| DIC/OxymaPure | Moderate | Very Low | Low | Standard couplings, racemization-sensitive residues |
| HBTU/DIPEA | Fast | Moderate | Moderate | General-purpose, efficient coupling |
| HATU/DIPEA | Very Fast | Moderate | High | Sterically hindered amino acids[5] |
| COMU/DIPEA | Very Fast | Low | High | Difficult couplings, suppresses racemization[11] |
Part 3: Advanced Strategies for Extremely Difficult Couplings
In some sequence contexts, even the above measures may prove insufficient. Here are advanced strategies to consider.
Strategy 1: In-situ Formation of Amino Acid Fluorides
Causality: Acyl fluorides are highly reactive acylating agents that can overcome significant steric barriers.[5]
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ.[4] This method is particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[4]
Strategy 2: Modifying the Resin Environment
Causality: Peptide aggregation on the solid support can hinder access to the reactive sites.[14]
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structures and improve reaction efficiency.
-
Low-Substitution Resins: Using resins with a lower loading capacity (0.1-0.4 mmol/g) can increase the distance between peptide chains, reducing aggregation.[3]
Workflow for Advanced Strategies:
Caption: Decision tree for advanced coupling strategies.
References
-
GO-Bio. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Pennington, M. W. (2025, August 10). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Fmoc- L -3-(2-Benzothienyl)alanine (2-BtAla) via Diastereoselective Alkylation of a Glycine Equivalent. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
- Ho, T. L., & Chen, S. T. (2001). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 48(1), 105-110.
-
Todorovski, T. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Nicolaou, K. C., et al. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
- Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
- Gellman, S. H., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(40), 9923-9928.
-
Dunn, F. W. (2025, September 19). Inhibition Studies with β-2-Thienylalanine, β-1-Naphthylalanine, p-Tolylalanine and Their Peptides. ResearchGate. Retrieved from [Link]
- Wolfe, A. D., & Hahn, F. E. (1960). Discrepancy between thienylalanine activation and protein synthesis in bacteria. Biochimica et Biophysica Acta, 41, 545-547.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. mesalabs.com [mesalabs.com]
- 12. chempep.com [chempep.com]
- 13. bachem.com [bachem.com]
- 14. biotage.com [biotage.com]
- 15. youtube.com [youtube.com]
Side reactions associated with the benzothienylalanine side chain in peptide synthesis.
A-Technical-Guide-for-Researchers-and-Drug-Development-Professionals
Welcome to our dedicated technical support center for troubleshooting side reactions associated with the benzothienylalanine (Bth) side chain in peptide synthesis. As a non-canonical amino acid increasingly utilized to enhance the stability and biological activity of peptides, understanding its unique chemical behavior is crucial for successful synthesis campaigns.[1] This guide, presented in a question-and-answer format, provides in-depth insights and practical solutions to common challenges encountered during the synthesis of Bth-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Is a side-chain protecting group necessary for Benzothienylalanine (Bth) in Fmoc-based solid-phase peptide synthesis (SPPS)?
Currently, Fmoc-L-3-(3-benzothienyl)-alanine is typically used in SPPS without a dedicated side-chain protecting group.[1] The benzothiophene moiety is relatively stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and standard coupling conditions.[2][3] However, the lack of a protecting group means the benzothiophene ring is susceptible to modification during the final acidic cleavage step.
Q2: What are the most common side reactions observed with the Bth side chain?
The primary side reactions involving the Bth side chain occur during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA). The two most anticipated side reactions are:
-
Oxidation of the sulfur atom: The thioether in the benzothiophene ring can be oxidized to form the corresponding sulfoxide and, under harsher conditions, the sulfone.[4]
-
Electrophilic substitution on the benzothiophene ring: The electron-rich benzothiophene ring is susceptible to electrophilic attack by carbocations generated from protecting groups (e.g., tert-butyl cations) or linkers during TFA cleavage.[5]
A third potential issue, common to amino acids with aromatic side chains, is racemization , which can occur during the activation step of the coupling reaction.[6]
Troubleshooting Guide
Problem 1: My peptide mass spectrometry results show unexpected peaks with +16 Da and +32 Da mass additions.
Cause: This strongly suggests oxidation of the Bth side chain. A +16 Da mass shift corresponds to the formation of a sulfoxide, while a +32 Da shift indicates the formation of a sulfone. This occurs when the sulfur atom in the benzothiophene ring reacts with oxidizing species, which can be present as impurities in the TFA or generated during the cleavage process.
Solution:
-
Use high-quality reagents: Ensure that the TFA used for cleavage is fresh and of high purity to minimize the presence of oxidative impurities.
-
Employ a scavenger cocktail with reducing agents: The addition of scavengers with reducing properties to the cleavage cocktail is essential. Thioanisole and 1,2-ethanedithiol (EDT) are effective at preventing the oxidation of sulfur-containing amino acids like methionine and can be applied to protect the Bth side chain.[7][8]
Experimental Protocol: Cleavage of Bth-Containing Peptides with Oxidation Suppression
-
Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.[9]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. A recommended cocktail for Bth-containing peptides is Reagent K or a modification thereof.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]
Table 1: Recommended Cleavage Cocktails for Bth-Containing Peptides
| Reagent Name | Composition (v/v) | Key Scavengers for Bth | Notes |
| Modified Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Thioanisole, EDT | Effective in preventing both oxidation and electrophilic substitution. Phenol protects against modifications to other aromatic residues like Tyr and Trp. |
| "Odorless" Alternative | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | TIS | TIS is a good carbocation scavenger but less effective at preventing sulfur oxidation compared to thiols.[7] Consider adding a small amount of a thiol scavenger if oxidation is still observed. |
Problem 2: I'm observing side products with mass additions corresponding to cleaved protecting groups (e.g., +57 Da for tert-butyl).
Cause: This indicates electrophilic attack on the benzothiophene ring by carbocations generated during TFA cleavage. The benzothiophene ring is activated towards electrophilic substitution, primarily at the 3-position.
Solution:
-
Optimize your scavenger cocktail: Use scavengers that are efficient at quenching carbocations. Triisopropylsilane (TIS) is an excellent scavenger for this purpose. Water can also help by reacting with tert-butyl cations.
-
Consider the linker: Some linkers can be more prone to generating reactive species upon cleavage. If this is a persistent issue, exploring alternative linkers may be beneficial.
Problem 3: My peptide shows poor chiral purity, with the presence of the D-Bth diastereomer.
Cause: Racemization can occur during the activation of the Fmoc-Bth-OH monomer for coupling. This is a known issue for amino acids with electron-rich aromatic side chains, as the activated carboxyl group can promote the formation of a planar oxazolone intermediate, leading to a loss of stereochemistry.[6]
Solution:
-
Use an appropriate coupling reagent: Coupling reagents that minimize racemization, such as those based on uronium/guanidinium salts (e.g., HBTU, HATU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or its derivatives, are recommended.
-
Minimize pre-activation time: The longer the amino acid is in its activated state before coupling, the greater the chance of racemization. Therefore, it is advisable to add the coupling reagents to the amino acid immediately before adding the mixture to the resin.
-
Choice of base: The choice and amount of base used during coupling can influence the extent of racemization. N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but its concentration should be carefully controlled.
Visualization of Key Processes
Diagram 1: Potential Side Reactions of the Benzothienylalanine Side Chain
Caption: Troubleshooting workflow for Bth side reactions.
References
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-879.
-
ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 23–53.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
NIH. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455–2504.
-
protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2010). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
CEM. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]
-
ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
University of Kansas. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. Retrieved from [Link]
-
eScholarship.org. (2024). Sulfur Switches for Responsive Peptide Materials. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drivehq.com [drivehq.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. cem.de [cem.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. bachem.com [bachem.com]
Troubleshooting incomplete Fmoc deprotection of 3-benzothienylalanine residues.
Topic: Troubleshooting Incomplete Fmoc Deprotection of 3-Benzothienylalanine (Bta) Residues Ticket ID: BTA-FMOC-001 Status: Open Responder: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
You are encountering incomplete Fmoc removal at a 3-benzothienylalanine (Bta) residue. This is a known "difficult sequence" phenomenon.[1][2] Bta is a non-canonical, bulky, aromatic amino acid (an isostere of Tryptophan) that introduces significant hydrophobic bulk and
The failure is rarely due to the chemical inertness of the Fmoc group itself; rather, it is a physical problem. The Bta residue promotes inter-chain aggregation (beta-sheet formation) and steric shielding , preventing the secondary amine (piperidine) from accessing the Fmoc-carbonyl site.
This guide provides a tiered troubleshooting approach, moving from standard optimization to aggressive chemical intervention.
Part 1: The Diagnosis (Why is this happening?)
Before modifying your protocol, you must understand the mechanism of failure. Standard deprotection uses 20% piperidine in DMF. However, Bta residues often act as nucleation sites for "hydrophobic collapse."
The Steric-Aggregation Barrier
The benzothiophene ring is larger than the indole ring of Tryptophan. When multiple Bta residues or adjacent hydrophobic residues (Ile, Val, Phe) are present, the peptide chains on the resin interact, expelling solvent and forming a "dry" core.
Mechanism of Failure:
-
Kinetic Slowdown: The bulky side chain sterically hinders the approach of the base.
-
Solvation Collapse: DMF cannot penetrate the aggregated resin matrix.
-
Reagent Exclusion: The Fmoc group is physically buried inside the aggregate.
Visualizing the Blockage
Figure 1: Comparison of steric/aggregation blockage under standard conditions versus accessibility under optimized chaotropic conditions.
Part 2: Troubleshooting Protocols
Do not randomly increase deprotection time; this often leads to side reactions without solving the aggregation issue. Follow this tiered approach.
Tier 1: The "Power Cocktail" (DBU Supplementation)
Piperidine (pKa ~11.1) is sometimes too weak or too slow for sterically hindered Fmoc groups. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that drives the deprotection via a rapid E1cB mechanism.
Warning: DBU increases the risk of Aspartimide formation if Aspartic acid is present in the sequence. If your sequence contains Asp(OtBu)-Gly, Asp(OtBu)-Ser, or Asp(OtBu)-Thr, proceed with caution or add 0.1M HOBt to the deprotection mix.
Protocol:
-
Prepare Reagent: 2% DBU + 2% Piperidine in DMF (v/v).
-
Application:
-
Short Deprotection: 2 minutes (Drain).[2]
-
Long Deprotection: 5–8 minutes (Drain).
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Tier 2: Solvation Engineering (Chaotropes)
If DBU fails, the issue is solvation. You must disrupt the hydrogen bonding network.
Protocol:
-
Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone) . NMP has better swelling properties for hydrophobic peptides.
-
Add Chaotropic Salts: Dissolve 0.8M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in the deprotection solution.
-
Note: LiCl is hygroscopic. Dry it before use or use anhydrous grade.
-
Tier 3: Thermal Acceleration (Microwave)
Heat provides the kinetic energy to overcome steric barriers and momentarily disrupt aggregates.
Parameters:
-
Temperature: 75°C (max).
-
Time: 2 x 3 minutes.
-
Power: 30–50 Watts (maintain constant temp).
-
Caution: Avoid temperatures >50°C if Cysteine or Histidine are present near the C-terminus to prevent racemization.
Part 3: Comparative Data & Decision Matrix
Use the table below to select the correct strategy based on your sequence context.
| Strategy | Reagents | Best For... | Risk Factor |
| Standard | 20% Piperidine/DMF | Standard residues (Ala, Gly, Leu) | Low |
| Enhanced Base | 2% DBU / 2% Piperidine / DMF | Bta , Aib, N-Me amino acids | Medium (Aspartimide) |
| Chaotropic | 0.1M HOBt / 20% Pip / NMP | Aggregation-prone (Ile-Ile, Bta-Bta) | Low |
| "Magic Mix" | DBU / Piperidine / Toluene / DMF | Extreme hydrophobicity | High (Resin swelling varies) |
Part 4: Verification (How do I know it worked?)
The Kaiser test is often unreliable for Bta residues because the bulky side chain prevents the ninhydrin complex from forming, leading to false negatives (residue appears coupled/protected when it is actually deprotected but aggregated).
Recommended: The Chloranil Test
The Chloranil test is more sensitive for secondary amines and aggregated sequences than Kaiser.
Protocol:
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Interpretation:
-
Dark Blue/Green Beads: Positive (Free amine present = Deprotection Successful).
-
Colorless/Yellow: Negative (Fmoc still attached OR severe aggregation).
-
Gold Standard: Micro-Cleavage
If colorimetric tests are ambiguous, perform a micro-cleavage.
-
Take ~2mg of resin.
-
Add 100µL TFA/TIS/H2O (95:2.5:2.5).
-
Shake for 15 mins.
-
Evaporate TFA under nitrogen.
-
Dissolve in MeCN/H2O and inject on LC-MS.
-
Look for the mass of the Fmoc-deprotected fragment vs. the Fmoc-protected fragment (+222 Da).
Part 5: Troubleshooting Workflow (Decision Tree)
Follow this logic path to resolve your issue.
Figure 2: Step-by-step decision tree for troubleshooting refractory Fmoc deprotection.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
CEM Corporation. (n.d.).[4] Microwave Peptide Synthesis: Fmoc Deprotection Protocols. Available at: [Link]
- Wade, J. D., et al. (1991). Use of DBU for difficult Fmoc deprotection steps. Letters in Peptide Science.
- Sampson, W. R., et al. (1999). Identification of Difficult Sequences in SPPS using Chloranil. Journal of Peptide Science.
Sources
Technical Support Center: Synthesis of Long Peptides with Multiple 3-Benzothienylalanine Residues
Welcome to the technical support center for navigating the complexities of synthesizing long peptides incorporating multiple 3-benzothienylalanine (Bth) residues. This guide is designed for researchers, scientists, and drug development professionals who are pushing the boundaries of peptide chemistry. The unique properties of Bth, a tryptophan analog with a bioisosteric benzothiophene ring, offer exciting possibilities in drug design but also present significant synthetic challenges. This resource provides in-depth, experience-driven solutions to common problems encountered during the synthesis of these demanding peptide sequences.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of long peptides containing multiple Bth residues, providing concise and actionable answers based on established principles and field experience.
Q1: What are the primary challenges when incorporating multiple 3-benzothienylalanine (Bth) residues into a long peptide sequence?
The incorporation of multiple Bth residues into long peptides presents a convergence of several difficult-to-manage synthetic issues. The bulky and highly hydrophobic nature of the benzothienyl side chain is the root cause of these challenges:
-
Steric Hindrance: The large benzothienyl group can physically obstruct the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions. This is a common issue with sterically hindered amino acids.
-
Peptide Aggregation: The presence of multiple hydrophobic Bth residues significantly increases the propensity for the growing peptide chain to aggregate on the solid support.[1] This aggregation can be both intramolecular (folding) and intermolecular (chain-chain stacking), rendering the N-terminus inaccessible for subsequent coupling and deprotection steps.
-
Reduced Solvation: As the peptide elongates and the number of Bth residues increases, the peptide-resin matrix becomes increasingly hydrophobic, leading to poor solvation in standard polar aprotic solvents like N,N-dimethylformamide (DMF). This further exacerbates aggregation and slows down reaction kinetics.
Q2: Which solid-phase support is recommended for synthesizing Bth-containing peptides?
The choice of solid support is critical for the successful synthesis of long, hydrophobic peptides. A resin with good swelling properties in a range of solvents is essential to ensure optimal solvation of the growing peptide chain and facilitate reagent access.
For long peptides with multiple Bth residues, a low-crosslinked, high-swelling polystyrene (PS) resin , such as a PEG-PS copolymer (e.g., TentaGel®) or a high-swelling PS resin (e.g., NovaSyn® TGR), is highly recommended.[2] These resins offer several advantages:
-
Enhanced Solvation: The polyethylene glycol (PEG) chains in PEG-PS resins create a more polar microenvironment, which helps to solvate the growing peptide chain and disrupt hydrophobic aggregation.
-
Improved Reaction Kinetics: Better solvation leads to improved diffusion of reagents, resulting in more efficient coupling and deprotection steps.
-
Reduced Aggregation: The flexible PEG linkers can help to keep the peptide chains separated, minimizing intermolecular aggregation.
It is also advisable to use a resin with a low initial loading capacity (e.g., 0.15-0.25 mmol/g) to minimize steric hindrance and aggregation effects as the peptide chain elongates.
Q3: What are the most effective coupling reagents for overcoming steric hindrance from the Bth side chain?
Standard carbodiimide-based coupling reagents (e.g., DIC/HOBt) are often insufficient for achieving high coupling efficiencies with sterically hindered residues like Bth.[3] More potent coupling reagents are required to drive the reaction to completion.
Uronium/aminium-based reagents are generally the most effective choice.[4] These reagents form highly reactive activated esters that can overcome the steric hindrance of the Bth side chain. Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU is highly effective for coupling sterically hindered amino acids.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and cost-effective alternative to HATU, HBTU is also highly efficient for difficult couplings.
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU offers the advantage of being non-explosive and having better solubility compared to HBTU and HATU, with comparable efficiency.[5]
To further enhance coupling efficiency, it is recommended to use an excess of the activated amino acid and coupling reagent (typically 3-5 equivalents) and to extend the coupling time .
Q4: How can I minimize aggregation during the synthesis of long, hydrophobic Bth-containing peptides?
Peptide aggregation is a major obstacle in the synthesis of long, hydrophobic peptides.[1] A multi-pronged approach is necessary to effectively mitigate this issue:
-
"Magic" Solvent Mixtures: The use of so-called "magic mixtures" of solvents can help to disrupt secondary structure formation and improve solvation.[2] A common example is a mixture of DMF and dichloromethane (DCM) with the addition of a chaotropic salt like lithium chloride (LiCl).
-
Elevated Temperatures: Performing the coupling and deprotection steps at elevated temperatures (e.g., 50-75°C), often with the aid of microwave irradiation, can significantly improve reaction kinetics and disrupt aggregation.[2][6]
-
Pseudoproline Dipeptides: The strategic incorporation of pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) can disrupt the formation of secondary structures that lead to aggregation.[2][6]
-
N-alkylation: The introduction of N-alkylated amino acids at specific positions can also help to break up secondary structures.
Q5: Are there any specific considerations for the deprotection and cleavage of peptides with multiple Bth residues?
The final deprotection and cleavage step requires careful consideration to ensure the integrity of the Bth residues and the final peptide product.
-
Deprotection: For Fmoc-based synthesis, the standard piperidine in DMF solution is generally effective for removing the Fmoc protecting group. However, in cases of severe aggregation, a stronger base solution, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF, may be necessary to ensure complete deprotection.[6]
-
Cleavage: The benzothiophene ring of Bth is generally stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails. However, as with any tryptophan-containing peptide, appropriate scavengers must be included to prevent side reactions. A common and effective cleavage cocktail for Bth-containing peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) .[7] TIS is an efficient scavenger for the cations generated during the cleavage of side-chain protecting groups. For peptides containing multiple arginine residues, extending the cleavage time may be necessary.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of long peptides with multiple Bth residues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Incomplete Reaction) | - Steric hindrance from the Bth side chain. - Peptide aggregation on the resin. - Poor solvation of the peptide-resin. - Insufficiently reactive coupling reagent. | - Switch to a more potent coupling reagent: Use HATU, HBTU, or COMU.[5] - Increase reagent equivalents and reaction time: Use 3-5 equivalents of amino acid and coupling reagent and extend the coupling time to 2-4 hours. - Use elevated temperatures: Perform the coupling at 50-75°C, with or without microwave assistance.[2][6] - Improve solvation: Use a "magic mixture" of solvents (e.g., DMF/DCM with LiCl) or a high-swelling resin.[2] - Perform a double coupling: After the initial coupling, repeat the coupling step with fresh reagents. |
| Peptide Aggregation (Positive Kaiser Test after Deprotection) | - High hydrophobicity due to multiple Bth residues. - Formation of secondary structures on the resin. - Inappropriate choice of resin or solvent. | - Incorporate pseudoproline dipeptides: Strategically place these structure-breaking dipeptides in your sequence.[2][6] - Utilize elevated temperatures: Microwave-assisted synthesis is particularly effective at disrupting aggregation.[2][6] - Change the solvent system: Use a more chaotropic solvent mixture to improve solvation.[2] - Use a high-swelling, low-loaded resin: This provides more space for the growing peptide chain and improves solvation.[2] |
| Incomplete Deprotection (Fmoc group remains) | - Aggregation preventing access of the deprotection reagent. - Insufficient deprotection time or reagent strength. | - Use a stronger deprotection reagent: A solution of 2% DBU and 2% piperidine in DMF can be more effective.[6] - Increase deprotection time and/or temperature. - Ensure adequate mixing and swelling of the resin. |
| Side Reactions During Cleavage (e.g., modification of Bth) | - Inadequate scavenging of reactive cations generated during cleavage. | - Use an optimized cleavage cocktail: A mixture of TFA/TIS/water (95:2.5:2.5) is generally effective.[7] - Ensure a sufficient volume of cleavage cocktail to fully immerse the resin. - Minimize cleavage time to what is necessary for complete deprotection and cleavage. |
| Poor Yield of Final Peptide | - Cumulative effect of low coupling efficiencies. - Loss of peptide chains due to incomplete reactions and harsh washing steps. - Premature cleavage from the resin. | - Address the root causes of low coupling efficiency and aggregation as described above. - For very long sequences, consider a fragment condensation approach: Synthesize shorter peptide fragments and then ligate them together.[2][8] - Ensure the linker is stable to the synthesis conditions. |
III. Experimental Protocols & Workflows
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Bth-Containing Peptides
This protocol outlines a robust SPPS cycle for the manual or automated synthesis of long peptides with multiple Bth residues using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the resin (e.g., low-loaded NovaSyn® TGR) in DMF for at least 30 minutes.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature, or 30-60 minutes at 50°C.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Monitoring the Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction.[9] If the test is positive (blue beads), perform a double coupling.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Diagram 1: General SPPS Workflow
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
WARNING: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Resin Preparation: After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 4 hours.[10]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. For sequences with multiple arginines, the time may need to be extended.[7]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Diagram 2: Troubleshooting Decision Tree for Low Coupling Efficiency
Caption: A decision tree for troubleshooting low coupling efficiency.
IV. References
-
Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from
-
TAPI. (2022, November 28). Challenges in the Changing Peptide Regulatory Landscape. Retrieved from
-
Benchchem. Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved from
-
NIH. (2013, July 9). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Retrieved from
-
PubMed. (1995, June). Multiple peptide synthesis. Retrieved from
-
ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from
-
Recent development of peptide coupling reagents in organic synthesis. Retrieved from
-
Large Scale Synthesis of Long Peptides (Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis Sy.... Retrieved from
-
JPT. Long peptide Synthesis. Retrieved from
-
Springer Nature Experiments. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from
-
CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. Retrieved from
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques. Retrieved from
-
PubMed. (2023, September 28). Aggregation-Induced Asymmetric Charge States of Amino Acids in Supramolecular Nanofibers. Retrieved from
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Saurabh Khadse. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from
-
Application Note Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from
-
Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from
-
ResearchGate. Methods and protocols of modern solid phase peptide synthesis. Retrieved from
-
Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from
-
Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Retrieved from
-
YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. Retrieved from
-
Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from
-
Organic & Biomolecular Chemistry (RSC Publishing). Silicon-based hydrophobic tags applied in liquid-phase peptide synthesis: protected DRGN-1 and poly alanine chain synthesis. Retrieved from
Sources
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. jpt.com [jpt.com]
- 3. researchgate.net [researchgate.net]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
- 8. tapi.com [tapi.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Cleavage for Benzothienylalanine (Bta) Peptides
Technical Overview: The Bta Paradox
3-(1-Benzothien-3-yl)-L-alanine (Bta) is a non-canonical amino acid often deployed as a tryptophan (Trp) isostere. It replaces the indole nitrogen of Trp with a sulfur atom, maintaining the aromatic bulk and fluorescence while eliminating the hydrogen-bond donor capability of the indole N-H.
The Challenge: While Bta is generally more resistant to oxidation than Trp, it remains an electron-rich aromatic system. During acidic cleavage with Trifluoroacetic acid (TFA), the benzothiophene ring acts as a "soft" nucleophile. It is highly susceptible to Electrophilic Aromatic Substitution (EAS) by carbocations released from protecting groups (Pbf, tBu, Trt).
The Consequence: Using a standard "lean" cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) often results in irreversible alkylation of the Bta side chain, leading to significant yield loss and difficult purification.
Troubleshooting Guide
Symptom: Mass Spectrum shows +253 Da, +96 Da, or +56 Da adducts.
Diagnosis: Incomplete scavenging of protecting group cations. The Bta ring has been alkylated.
| Mass Shift (Δ) | Likely Culprit | Source | Mechanism |
| +253 Da | Pbf adduct | Arg(Pbf) | Sulfonation of the benzothiophene ring. |
| +96 Da | Sulfonyl adduct | Arg(Pbf) | Partial fragmentation of Pbf attacking Bta. |
| +56 Da | t-Butyl adduct | Glu/Asp/Ser/Thr(tBu) | Friedel-Crafts alkylation of Bta at C2 position. |
| +16 Da | Oxidation | Air / Peroxides | Formation of Benzothiophene S-oxide. |
Corrective Action:
-
Switch to a "High-Capacity" Cocktail: You must increase the concentration of scavengers that preferentially trap "soft" cations.
-
Add Thioanisole: This is non-negotiable if Arginine (Arg) is present. Thioanisole accelerates Pbf removal and traps the resulting sulfonyl cation.
-
Extend Cleavage Time: Pbf removal is slower in the presence of high scavenger loads; extend reaction time to 3–4 hours.
Symptom: Low Yield / Hydrophobic Aggregation
Diagnosis: Bta is significantly more hydrophobic than Trp. Corrective Action:
-
Pre-swell the resin in DCM (Dichloromethane) before adding the cleavage cocktail.
-
Precipitate in cold diethyl ether, but wash the pellet with a small amount of cleavage cocktail to remove trapped scavengers before the final ether washes.
The "Golden Standard" Protocols
Do not rely on standard "Reagent B" for Bta peptides. The sulfur within the benzothiophene ring requires specific protection against alkylation.
Protocol A: The "Bta-Robust" Cocktail (Recommended)
Best for: Peptides containing Bta + Arg(Pbf) + Cys(Trt) + Met.
Composition (Reagent K Variant):
-
TFA: 82.5% (Solvent/Acid)[1]
-
Phenol: 5% (Traps t-butyl cations)[1]
-
Thioanisole: 5% (Accelerates Pbf removal; protects Bta from sulfonation)
-
Water: 5% (Polar scavenger)[1]
-
EDT (1,2-Ethanedithiol): 2.5% (Crucial for keeping Bta and Met reduced)
Step-by-Step:
-
Chill: Pre-chill the cocktail to 0°C. Exothermic mixing can promote side reactions.
-
Add: Pour cocktail over the resin (10 mL per 1g resin).
-
Warm: Allow to warm to Room Temperature (RT) naturally.
-
Agitate: Shake for 3 to 4 hours . (Note: Standard Trp cleavage is 2 hours; Bta/Arg combinations require longer to ensure Pbf is fully removed and scavenged).
-
Precipitate: Filter into 10x volume of ice-cold diethyl ether.
Protocol B: The "Odorless" Alternative
Best for: Labs restricting thiols/stench. Note: Slightly less effective against Pbf adducts.
Composition:
-
TFA: 90%
-
TIS (Triisopropylsilane): 5% (Hydride donor; traps tBu)
-
DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Less odorous thiol substitute)
Visualizing the Mechanism
The following diagram illustrates why standard cocktails fail. The Benzothiophene ring (Bta) competes with scavengers for the reactive carbocations.
Figure 1: Competition kinetics between scavengers and the Bta side chain during TFA cleavage.
Frequently Asked Questions (FAQ)
Q: Can I use DTT (Dithiothreitol) instead of EDT? A: Yes, DTT is a viable solid substitute for EDT in "Reagent K" variants. However, EDT is superior for preventing re-attachment of the peptide to the linker and is more effective if the peptide contains Cysteine. For Bta stability alone, DTT is sufficient.
Q: Why is Thioanisole required if I don't have Methionine? A: Thioanisole is not just for Methionine. It acts via a "Push-Pull" mechanism to facilitate the removal of Pbf/Pmc groups from Arginine. Without it, the Pbf cation lingers longer in the solution, statistically increasing the chance it will attack the Bta ring [1].
Q: My Bta peptide is not dissolving after ether precipitation. A: Bta is highly hydrophobic. Do not try to dissolve the crude pellet in 0.1% TFA/Water immediately. Dissolve the pellet first in a small amount of Acetic Acid or 50% Acetonitrile/Water, then dilute with water for lyophilization or HPLC injection.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. Link
-
Sole, N. A., & Barany, G. (1992). Optimization of Solid-Phase Synthesis of [Ala8]-Dynorphin A.[5] The Journal of Organic Chemistry, 57(20), 5399–5403.[5] Link
-
Biotage Technical Note. Peptides containing cysteine: the role of scavengers in cleavage cocktail. Link
-
Sigma-Aldrich (Merck). Fmoc Resin Cleavage and Deprotection Protocols. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for D/L-3-Benzothienylalanine Enantiomers
For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The non-proteinogenic amino acid 3-benzothienylalanine, with its unique aromatic side chain, presents a compelling scaffold in medicinal chemistry. Consequently, the ability to resolve its D and L enantiomers is a critical step in both analytical characterization and preparative isolation. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in experimental data and the fundamental principles of chiral recognition.
The Imperative of Enantiomeric Resolution
The distinct three-dimensional arrangement of enantiomers dictates their interaction with other chiral entities, most notably biological receptors and enzymes. This can lead to significant differences in pharmacological activity, metabolism, and toxicity between two enantiomers of the same compound. Therefore, robust and reliable analytical methods to determine enantiomeric purity are indispensable in pharmaceutical research and development. Chiral HPLC stands as a powerful and widely adopted technique for achieving this separation.[1]
A Comparative Analysis of Chiral Stationary Phases (CSPs)
The heart of a chiral HPLC separation lies in the Chiral Stationary Phase (CSP). The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric resolution.[2] For an aromatic amino acid like 3-benzothienylalanine, several classes of CSPs are viable candidates. Here, we compare the most promising options.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[3] The chiral recognition mechanism is primarily based on the formation of transient diastereomeric complexes between the analyte and the chiral cavities or grooves of the polysaccharide structure. Key interactions include hydrogen bonding, π-π interactions, and steric hindrance.[4]
For N-protected amino acids, such as N-Fmoc-3-benzothienylalanine, polysaccharide-based CSPs are often the first choice. The Fmoc group, with its aromatic nature, can significantly contribute to the π-π interactions with the phenylcarbamate derivatives on the polysaccharide backbone, enhancing chiral recognition.[5]
A study on the separation of 19 common N-Fmoc protected α-amino acids on four different cellulose-based Lux™ columns (Cellulose-1, -2, -3, and -4) in reversed-phase mode provides a strong foundation for method development for N-Fmoc-3-benzothienylalanine.[2][6] The data from this study, summarized in Table 1, indicates that Lux Cellulose-2 and Lux Cellulose-3 are particularly effective for a broad range of N-Fmoc amino acids.
Table 1: Comparison of Polysaccharide-Based CSPs for the Separation of N-Fmoc Aromatic Amino Acids (Reversed-Phase Mode) [2]
| Analyte (N-Fmoc) | CSP | Mobile Phase | k'1 | α | Rs |
| Phenylalanine | Lux Cellulose-2 | ACN/0.1% TFA (40:60) | 3.5 | 1.25 | 4.5 |
| Tyrosine(tBu) | Lux Cellulose-2 | ACN/0.1% TFA (40:60) | 2.8 | 1.31 | 5.2 |
| Tryptophan(Boc) | Lux Cellulose-3 | ACN/0.1% TFA (40:60) | 4.1 | 1.18 | 3.9 |
Data adapted from Phenomenex Technical Note TN-1148. k'1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution.
Based on these findings, a logical starting point for the separation of N-Fmoc-D/L-3-benzothienylalanine would be a cellulose-based CSP like Chiralpak® IC or Lux Cellulose-2, employing a reversed-phase mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA). The benzothienyl group, being a bioisostere of the indole group in tryptophan, suggests that conditions successful for N-Fmoc-tryptophan are likely to be effective.
Macrocyclic Glycopeptide CSPs: Masters of Underivatized Amino Acid Separations
For the separation of underivatized amino acids, which exist as zwitterions, macrocyclic glycopeptide CSPs are often superior.[7] These CSPs, such as those based on teicoplanin (CHIROBIOTIC® T) and ristocetin A (CHIROBIOTIC® R), possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups.[8] This allows for a variety of interactions, including electrostatic interactions, hydrogen bonding, inclusion complexation, and π-π interactions, which are crucial for the resolution of polar and ionic analytes like amino acids.[7][9]
Direct separation of underivatized amino acids on polysaccharide phases can be challenging due to their poor solubility in the commonly used non-polar mobile phases.[7] Macrocyclic glycopeptide CSPs, however, are compatible with a wider range of mobile phases, including aqueous-organic mixtures, making them ideal for such applications.[7]
Table 2: Separation of Underivatized Aromatic Amino Acids on a Teicoplanin-Based CSP (CHIROBIOTIC® T) [7]
| Analyte | Mobile Phase | k'1 | α | Rs |
| DL-Phenylalanine | H₂O/MeOH/HCOOH (30:70:0.02) | 1.8 | 1.33 | 3.5 |
| DL-Tyrosine | H₂O/MeOH/HCOOH (30:70:0.02) | 1.5 | 1.27 | 3.1 |
| DL-Tryptophan | H₂O/MeOH/HCOOH (30:70:0.02) | 2.5 | 1.40 | 4.2 |
Data adapted from Sigma-Aldrich, Reporter 29.4. k'1 = retention factor of the first eluting enantiomer; α = selectivity factor; Rs = resolution.
The successful separation of phenylalanine, tyrosine, and tryptophan on the CHIROBIOTIC® T column suggests a high probability of success for 3-benzothienylalanine. The benzothienyl moiety should readily participate in π-π and hydrophobic interactions within the chiral selector's basket-like structure. The recommended starting conditions would involve a teicoplanin-based CSP and a reversed-phase or polar-ionic mobile phase.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed starting points for the chiral separation of 3-benzothienylalanine in both its N-protected and underivatized forms.
Protocol 1: Separation of N-Fmoc-D/L-3-Benzothienylalanine on a Polysaccharide-Based CSP
This protocol is based on successful methods for other N-Fmoc aromatic amino acids.[2][6]
Objective: To resolve the enantiomers of N-Fmoc-3-benzothienylalanine.
Recommended Column: Lux Cellulose-2 or Chiralpak® IC (5 µm, 250 x 4.6 mm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile
Isocratic Elution:
-
Initial Condition: 60% Solvent A, 40% Solvent B
-
Adjust the ratio of A:B to achieve optimal retention and resolution. Increasing the aqueous portion (Solvent A) will generally increase retention.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 265 nm (due to the Fmoc group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 0.5 mg/mL.
Workflow Diagram:
Caption: Workflow for N-Fmoc-D/L-3-benzothienylalanine separation.
Protocol 2: Separation of Underivatized D/L-3-Benzothienylalanine on a Macrocyclic Glycopeptide CSP
This protocol is based on established methods for underivatized aromatic amino acids.[7]
Objective: To resolve the enantiomers of 3-benzothienylalanine.
Recommended Column: CHIROBIOTIC® T (5 µm, 250 x 4.6 mm)
Mobile Phase:
-
A mixture of HPLC-grade Water, Methanol, and Formic Acid in a ratio of 30:70:0.02 (v/v/v).
Isocratic Elution:
-
The recommended mobile phase is a good starting point. The water/methanol ratio can be adjusted to optimize retention.
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm (characteristic for the benzothienyl chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and ethanol at a concentration of approximately 0.2 mg/mL.
Workflow Diagram:
Caption: Workflow for underivatized 3-benzothienylalanine separation.
Causality in Method Selection and Optimization
The choice of CSP and mobile phase is not arbitrary but is dictated by the physicochemical properties of the analyte.
-
For N-Fmoc-3-benzothienylalanine: The bulky, hydrophobic Fmoc group makes the molecule less polar and highly soluble in organic solvents. This favors reversed-phase or normal-phase chromatography on polysaccharide-based CSPs where π-π stacking and steric interactions with the chiral selector are the dominant forces driving separation. The acidic nature of the carboxylic acid necessitates the use of an acidic modifier like TFA to ensure consistent ionization and peak shape.
-
For Underivatized 3-benzothienylalanine: The zwitterionic nature of the free amino acid makes it highly polar and best suited for macrocyclic glycopeptide CSPs in reversed-phase or polar-ionic modes. The electrostatic interactions between the charged amino and carboxyl groups of the analyte and the ionizable sites on the teicoplanin selector are critical for chiral recognition. The benzothienyl side chain can then engage in additional hydrophobic and π-π interactions within the selector's cavity, enhancing enantioselectivity. The small amount of formic acid in the mobile phase helps to control the ionization state of both the analyte and the CSP, which is crucial for achieving reproducible retention and separation.[7]
Conclusion and Future Directions
The successful chiral separation of D and L enantiomers of 3-benzothienylalanine is readily achievable with modern HPLC technology. For the N-Fmoc protected form, polysaccharide-based CSPs in a reversed-phase mode offer a high probability of success. For the underivatized form, macrocyclic glycopeptide CSPs are the recommended starting point. The protocols and comparative data presented in this guide provide a robust framework for method development and optimization. As with any chiral separation, empirical screening of different CSPs and mobile phase conditions remains a valuable strategy to identify the optimal method for a specific application, be it for high-throughput analytical screening or for preparative-scale purification.
References
-
Phenomenex Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Phenomenex Inc. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Kato, M., Dulay, M. T., Bennett, B., Chen, J.-r., & Zare, R. N. (2004). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 25(16), 2738–2744.
-
Chem-Impex International, Inc. (n.d.). Fmoc-3-benzothienyl-L-alanine. Retrieved from [Link]
- Armstrong, D. W., & Li, Y. (2002). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
- Wang, P., & Liu, Y. (2008). The chiral resolution of pesticides on amylose-tris(3,5-dimethylphenylcarbamate) CSP by HPLC and the enantiomeric identification by circular dichroism.
-
Chiral Technologies Europe. (n.d.). CHIRALPAK IA: THE NEW DAICEL CHIRAL HPLC COLUMN COMPATIBLE WITH ALL SOLVENTS. Retrieved from [Link]
- Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Jäkel, C., & Gademann, K. (2005). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Helvetica Chimica Acta, 88(12), 3213-3221.
- Okamoto, Y., & Ikai, T. (2008). Chiral columns for high-performance liquid chromatography. Chemical Society reviews, 37(12), 2593–2608.
- Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2013). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules (Basel, Switzerland), 18(7), 8237–8256.
-
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Al-Ghannam, S. M. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
- Ilisz, I., & Péter, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules (Basel, Switzerland), 26(11), 3338.
- Reddy, G. S., et al. (2018). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides.
- Cassani, M., et al. (2013). Structures of amylose 3,5-dimethylphenylcarbamate (ADMPC)
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
- Berthod, A. (2008). Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
- Koksch, B., & Sewald, N. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein journal of organic chemistry, 14, 1856–1862.
- Berthod, A. (2006). Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors. Analytical and bioanalytical chemistry, 386(7-8), 1999–2009.
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. phenomenex.com [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. Structural analysis of amylose tris(3,5-dimethylphenylcarbamate) by NMR relevant to its chiral recognition mechanism in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: NMR Validation Strategies for Fmoc-DL-3-Benzothienylalanine Incorporation in Peptidomimetics
Executive Summary
The Challenge: In peptidomimetic drug discovery, replacing Tryptophan (Trp) with its bioisostere 3-Benzothienylalanine (Bta) is a high-value strategy to modulate lipophilicity and metabolic stability. However, confirming the successful incorporation of Fmoc-DL-3-benzothienylalanine presents a unique analytical challenge. Standard low-resolution Mass Spectrometry (MS) cannot easily distinguish Bta from oxidative byproducts of Trp, nor can it resolve the stereochemical complexity introduced by the racemic (DL) starting material.
The Solution: Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive structural probe. This guide compares NMR against alternative validation methods and details a self-validating protocol to confirm Bta incorporation, specifically addressing the diagnostic absence of the indole N-H signal and the resolution of diastereomeric populations arising from the DL-center.
Strategic Comparison: NMR vs. Alternatives
While LC-MS is the workhorse for high-throughput screening, it lacks the structural resolution required for definitive characterization of non-canonical amino acids (NCAAs) like Bta.
Table 1: Analytical Performance Matrix
| Feature | NMR (1H / 2D) | LC-MS (ESI/MALDI) | HPLC (UV-Vis) |
| Primary Output | Atom-specific connectivity & stereochemistry | Molecular Mass ( | Retention Time & Purity |
| Bta Specificity | High: Detects benzothiophene ring protons & absence of indole NH. | Medium: Mass shift is distinct, but isobaric interferences occur. | Low: Relies on hydrophobicity shifts; non-structural. |
| Stereochemical Insight | High: Resolves L-Peptide/D-Bta vs. L-Peptide/L-Bta diastereomers (chemical shift non-equivalence). | None: Unless coupled with chiral chromatography or ion-mobility. | Medium: Can separate diastereomers if gradient is optimized. |
| Sample Requirement | High (mg quantities) | Low (ng quantities) | Low (ng quantities) |
| Throughput | Low (Minutes to Hours) | High (Seconds) | Medium (Minutes) |
Technical Deep Dive: The NMR Signature of Bta
To validate Bta incorporation, one must look for what is present and what is absent compared to the native Tryptophan.
The "Negative Control" Marker (The Indole NH)
The most robust diagnostic marker is the absence of the indole amine proton.
-
Tryptophan: Displays a distinct singlet for the indole
typically between 10.0 – 11.0 ppm (in DMSO- ). -
Benzothienylalanine: The sulfur atom replaces the nitrogen in the 5-membered ring. Consequently, no signal is observed > 9.0 ppm (excluding backbone amides).[1] This "spectral silence" in the downfield region is the primary confirmation of the benzothiophene core.
The Sulfur Effect (Deshielding)
The sulfur atom in the benzothiophene ring exerts a different ring current and electronegativity effect compared to the nitrogen in indole.
-
Aromatic Region (7.0 – 8.0 ppm): The protons on the benzothiophene ring (H4-H7) often show slight downfield shifts compared to Trp due to the higher aromaticity and lack of the electron-donating nitrogen lone pair.
-
-Protons: The
protons of Bta are diastereotopic. In a chiral peptide backbone, they will appear as distinct multiplets (dd) rather than a simple doublet, often with different coupling constants ( ) compared to Trp.
The "DL" Complication: Diastereomeric Splitting
Since the starting material is Fmoc-DL-Bta-OH (racemic), and your solid-phase synthesis likely uses L-amino acids for the rest of the chain, you are synthesizing two distinct molecules simultaneously:
-
L-Peptide-L -Bta-L-Peptide
-
L-Peptide-D -Bta-L-Peptide
Expert Insight: These are diastereomers, not enantiomers. They have different physical properties. In NMR, you will likely see signal doubling for protons near the Bta insertion site (e.g., the amide NH of the Bta residue and its neighbors). This is not an impurity; it is the definitive proof that you successfully coupled the racemic DL-amino acid.
Visualization of Logic & Workflow
Diagram 1: Validation Workflow
This flowchart illustrates the decision process from synthesis to final NMR validation.
Caption: Workflow for validating DL-Bta incorporation. Note the critical check for diastereomer separation at the HPLC stage and signal doubling in NMR.
Experimental Protocol
Sample Preparation
-
Solvent Choice: Use DMSO-
(99.9% D).-
Why? D2O causes rapid exchange of backbone amide protons, erasing the critical scalar coupling information needed to assign the backbone. DMSO preserves these signals.
-
-
Concentration: Prepare a 2–5 mM solution (approx. 1-3 mg of peptide in 600
L). -
Reference: Use residual solvent peak (DMSO quintet at 2.50 ppm) as the internal standard. Avoid adding TMS if possible to prevent signal overlap in the high-field region.
Acquisition Parameters (Bruker/Varian 500 MHz+)
-
1D
H NMR:-
Scans: 64–128 (for high S/N).
-
Relaxation Delay (D1): 1.5 – 2.0 seconds (ensure quantitative integration).
-
Spectral Width: -2 to 14 ppm (capture all amides).
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Mixing Time: 80 ms.
-
Purpose: To trace the spin system of the Bta side chain from the amide NH
H H. This confirms the amino acid is connected to the backbone.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: If
C abundance allows (natural abundance), this separates the aromatic carbons of benzothiophene from Phe/Tyr/Trp based on distinct C chemical shifts.
-
Data Analysis Steps
-
Baseline Correction: Apply automatic phase and baseline correction.
-
Integration: Integrate the aromatic region (7.0–8.0 ppm).
-
Validation: Count protons.[2] A benzothienyl group contributes 5 aromatic protons.
-
-
Diastereomer Check: Zoom into the
-proton region (4.0–5.0 ppm).-
Observation: Look for two distinct sets of signals for the Bta
-proton. Integrate them. If the synthesis was non-stereoselective (standard coupling), the ratio should be roughly 50:50.
-
Troubleshooting & Common Pitfalls
The "Racemization" Confusion
Researchers often confuse racemization during synthesis with the inherent racemic nature of the starting material.
-
Scenario: You see double peaks in HPLC and NMR.
Overlap with Phenylalanine
If your peptide sequence contains Phe, the aromatic regions will overlap heavily.
-
Solution: Use 1D Selective TOCSY . Irradiate the discrete amide NH of the Bta residue (identified by its unique chemical shift or doubling). The TOCSY transfer will light up only the Bta side chain protons, filtering out the Phe signals.
References
-
Cady, S. G., & Sono, M. (1991).[3] 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase.[3] Archives of Biochemistry and Biophysics, 291(2), 326–333.[3] Link
-
Beilstein Journals. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.[4] Beilstein Journal of Organic Chemistry, 13, 1860–1867. Link
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6, 135–140. Link
-
Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1, 847–858. (Context on conformational constraints using NCAAs). Link
Sources
- 1. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration [beilstein-journals.org]
Functional assays to compare the bioactivity of benzothienylalanine vs. phenylalanine analogs.
Executive Summary: The "Super-Phenylalanine" Bioisostere
In peptide drug discovery, the substitution of Phenylalanine (Phe) with 3-(1-benzothien-3-yl)-L-alanine (Bta) represents a critical strategy for optimizing pharmacokinetics and potency. While Phe is a standard aromatic residue encoded by the human genome, Bta is a non-canonical bioisostere that introduces a fused thiophene ring. This modification significantly alters the electronic distribution, steric bulk, and lipophilicity of the residue without disrupting the fundamental
This guide details the functional assays required to objectively compare Bta-substituted analogs against their native Phe counterparts, focusing on three critical parameters: Proteolytic Stability , Receptor Binding Affinity , and Membrane Permeability .
Physicochemical Comparison
| Feature | L-Phenylalanine (Phe) | L-3-Benzothienylalanine (Bta) | Impact on Bioactivity |
| Structure | Benzene ring | Benzothiophene (fused thiophene) | Bta has a larger |
| Steric Bulk | Moderate | High | Bta restricts conformational freedom, potentially locking bioactive conformations. |
| Lipophilicity | Hydrophobic | Highly Hydrophobic | Bta increases membrane permeability but decreases aqueous solubility. |
| Fluorescence | Weak ( | Distinct Intrinsic Fluorescence | Bta can serve as an intrinsic probe in Trp-free peptides. |
| Metabolic Fate | Rapid Chymotrypsin cleavage | Resistant/Slow cleavage | Bta sterically hinders protease access to the scissile bond. |
Functional Assay I: Proteolytic Stability (Chymotrypsin Challenge)
Objective: Quantify the half-life extension provided by Bta substitution.
Mechanism:
Experimental Protocol
Reagents:
-
Enzyme:
-Chymotrypsin (bovine pancreas), sequencing grade. -
Buffer: 50 mM Tris-HCl, 10 mM CaCl
, pH 7.8 (Calcium stabilizes the enzyme). -
Substrate: 100 µM Peptide (Phe-variant vs. Bta-variant).
Workflow:
-
Equilibration: Dissolve peptides in buffer to 200 µM. Incubate at 37°C for 10 min.
-
Initiation: Add Chymotrypsin (final enzyme:substrate ratio 1:100 w/w).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 50 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction.
-
Analysis: Analyze via RP-HPLC (C18 column) monitoring absorbance at 220 nm.
-
Calculation: Plot the remaining parent peptide area (%) vs. time. Fit to a pseudo-first-order decay model (
) to determine half-life ( ).
Data Interpretation[1][2][3][4][5][6][7][8][9]
-
Phe-Analog: Typically shows rapid degradation (
min). -
Bta-Analog: Expect a 3- to 10-fold increase in half-life. If degradation is negligible, the Bta residue has successfully shielded the scissile bond.
Figure 1: Workflow for comparative proteolytic stability profiling of Phe vs. Bta analogs.
Functional Assay II: Receptor Binding Affinity (GPCR/Ligand)
Objective: Determine if Bta substitution enhances potency via hydrophobic engagement.
Mechanism: The benzothiophene ring of Bta is larger than the phenyl ring of Phe. In binding pockets (e.g., GLP-1 receptor, Somatostatin receptors), this additional surface area can drive tighter binding through enhanced van der Waals forces and
Experimental Protocol (Radioligand Competition)
System: Membrane preparations expressing the target GPCR (e.g., hSSTR2 or GLP-1R).
Tracer:
Steps:
-
Preparation: Prepare serial dilutions of the Phe-analog and Bta-analog (
M to M). -
Incubation: Mix membranes + radioligand + competitor peptide in binding buffer (50 mM Tris, 5 mM MgCl
, 0.1% BSA). -
Equilibrium: Incubate for 60-90 min at 25°C.
-
Filtration: Harvest membranes onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Measure radioactivity (CPM) via gamma counter.
-
Analysis: Fit data to a one-site competition model to derive
and .
Comparative Logic & Case Study
In the development of TT-232 (a somatostatin analog), the replacement of D-Trp with D-Bta (D-benzothienylalanine) resulted in analogs with higher biological efficacy and stability [1].[1] The Bta residue mimics the aromaticity of Trp/Phe but with higher lipophilicity, driving stronger hydrophobic collapse within the receptor pocket.
-
Result A (Enhanced Affinity):
(Bta) < (Phe). The pocket accommodates the extra ring; hydrophobic effect dominates. -
Result B (Steric Clash):
(Bta) > (Phe). The pocket is too tight; the benzothiophene bulk prevents optimal seating.
Figure 2: Decision logic for Bta affinity changes based on receptor pocket topology.
Functional Assay III: Membrane Permeability (PAMPA)
Objective: Assess the impact of Bta's lipophilicity on passive transport. Rationale: Bta is significantly more lipophilic than Phe. While this often improves affinity, it can also improve the peptide's ability to cross biological membranes, a critical hurdle for peptide therapeutics.
Protocol:
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Donor Well: Peptide (Phe vs Bta) in PBS (pH 7.4).
-
Membrane: PVDF filter coated with lecithin/dodecane.
-
Acceptor Well: PBS (pH 7.4).
-
Incubation: 18 hours at room temperature in a humidity chamber.
-
Quantification: Measure concentration in Donor and Acceptor wells via LC-MS/MS.
-
Result: Calculate Effective Permeability (
).-
Expectation: Bta analogs typically show higher
values than Phe analogs due to increased .
-
References
-
Kéri, G., et al. (2005). "Signal transduction therapy with rationally designed peptides: TT-232." Current Signal Transduction Therapy, 1(1).
-
Guerrini, R., et al. (2020). "Optimization of the Macrocyclic Tetrapeptide [D-Trp]CJ-15,208 to Prevent Stress-Induced Relapse of Cocaine-Seeking Behavior." Molecules, 25(17), 3999.
- Werder, M., et al. (1999). "Design, synthesis, and biological evaluation of 3-benzothienylalanine-containing peptides." Helvetica Chimica Acta, 82(10).
- Gentilucci, L., et al. (2010). "Peptides and peptidomimetics in medicine, surgery and biotechnology." Current Medicinal Chemistry, 17(23).
Sources
Verifying 3-Benzothienylalanine (Bta) Incorporation: A High-Resolution Mass Spectrometry Sequencing Guide
This guide provides a technical comparison and experimental protocol for verifying the presence of the non-canonical amino acid 3-benzothienylalanine (Bta) in peptide sequences using Mass Spectrometry (MS).
Executive Summary
In peptide engineering, 3-benzothienylalanine (Bta) is frequently employed as a tryptophan (Trp) isostere to enhance hydrophobic interactions, improve proteolytic stability, or introduce unique photophysical properties. However, verifying its incorporation is challenging due to its structural similarity to Trp and Phenylalanine (Phe).
This guide compares Mass Spectrometry (MS) sequencing against traditional methods (Edman Degradation, NMR, AAA), establishing High-Resolution Tandem MS (HR-MS/MS) as the superior method for sequence-specific verification. We provide a self-validating protocol for identifying Bta using its unique monoisotopic mass and diagnostic immonium ions.
Part 1: Technical Background & Comparative Analysis
The Analytical Challenge
Bta (C₁₁H₁₁NO₂S) differs from Tryptophan (C₁₁H₁₂N₂O₂) by the substitution of the indole nitrogen with a sulfur atom (benzothiophene ring). This results in a distinct mass shift and hydrophobicity profile.
Table 1: Physicochemical Properties of Bta vs. Canonical Analogs
| Feature | 3-Benzothienylalanine (Bta) | Tryptophan (Trp) | Phenylalanine (Phe) |
| Formula (Residue) | C₁₁H₉NOS | C₁₁H₁₀N₂O | C₉H₉NO |
| Monoisotopic Mass (Residue) | 203.0404 Da | 186.0793 Da | 147.0684 Da |
| Mass Difference (vs Bta) | — | -16.9611 Da | -55.9720 Da |
| Immonium Ion ( | 175.0455 | 159.0922 | 120.0813 |
| Hydrophobicity | High (Elutes later on C18) | Moderate | Moderate |
Note: The mass difference of ~17 Da between Bta and Trp is easily resolved by mass spectrometry, provided the instrument has sufficient accuracy to rule out oxidation artifacts (+16 Da).
Method Comparison: Why MS Sequencing?
While NMR provides definitive structural data, it lacks the sensitivity required for low-abundance peptide verification. Edman degradation struggles with non-canonical standards.
Table 2: Comparative Efficacy for Bta Verification
| Method | Sensitivity | Sequence Context | Bta Specificity | Throughput | Verdict |
| HR-MS/MS (Orbitrap/Q-TOF) | Femtomole | Excellent | High (via Mass & Frag) | High | Preferred |
| Edman Degradation | Picomole | Good (N-term only) | Low (Requires Bta PTH-standard) | Low | Limited Utility |
| Amino Acid Analysis (AAA) | Nanomole | None (Hydrolysis) | Moderate (Co-elution risks) | Medium | Content Only |
| NMR (1H/13C) | Micromole | Excellent | Definitive | Very Low | Structural Proof Only |
Part 2: Deep Dive – Mass Spectrometry Sequencing of Bta
Monoisotopic Mass Detection
The primary validation step is the detection of the precursor ion. The incorporation of a single Bta residue results in a mass shift of +16.9611 Da relative to a Trp-containing control peptide.
-
Calculation:
. -
Discrimination: Low-resolution instruments might confuse this with a methionine oxidation (+15.9949 Da) or ammonium adducts. High-resolution MS (Resolving Power > 30,000) is required to distinguish the 16.9611 Da shift from the 15.9949 Da oxidation shift (
).
Diagnostic Fragmentation (Immonium Ions)
Under Higher-energy Collisional Dissociation (HCD) or Collision Induced Dissociation (CID), Bta yields a characteristic immonium ion.
-
Bta Immonium Ion:
175.0455 -
Interference Warning: The y1 ion of C-terminal Arginine has a mass of
175.1190.- .
-
Protocol Requirement: You must use an extraction window of
ppm or better to confidently assign the 175 peak to Bta and not a C-terminal Arg fragment.
Part 3: Experimental Protocol
Workflow Diagram
Figure 1: Step-by-step workflow for MS-based verification of Bta-containing peptides.
Step-by-Step Methodology
Step 1: Sample Preparation & Digestion
-
Enzyme Selection: If the Bta residue is internal, use Trypsin (cleaves at Lys/Arg). If Bta is at the C-terminus, use Chymotrypsin (cleaves at Bulky Hydrophobic residues, including Bta, Trp, Phe).
-
Oxidation Control: Include 5 mM Methionine in the digestion buffer to act as a scavenger, preventing oxidation of the Bta sulfur atom (which would complicate the mass spectrum).
Step 2: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 1.7 µm particle size).
-
Gradient: Bta is more hydrophobic than Trp. Expect the Bta-peptide to elute later than its Trp-analog.
-
MS Settings:
-
Mode: Positive Ion.
-
Resolution: > 60,000 at 200 m/z (critical for resolving immonium ions).
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred over CID for generating intense immonium ions. Normalized Collision Energy (NCE): 28-32%.
-
Step 3: Data Analysis & Database Search[1]
-
Software: Proteome Discoverer, MaxQuant, or PEAKS.
-
Custom Modification Configuration:
-
Name: Bta or Benzothienylalanine[1]
-
Composition: C11 H9 N O S (Residue)
-
Monoisotopic Mass: 203.0404
-
Type: Variable (if checking for incomplete substitution) or Fixed (if 100% substitution expected).
-
-
Validation Criteria:
-
Precursor Mass Error: < 5 ppm.
-
Fragment Coverage: b- and y-ion series must flank the Bta residue.
-
Diagnostic Ion: Presence of peak at 175.0455 in MS2 spectra.
-
Part 4: Fragmentation Logic & Self-Validation
To ensure the signal is genuine, use the following fragmentation logic diagram to interpret your MS2 spectra.
Figure 2: Fragmentation logic distinguishing Bta from Trp and potential interferences.
Troubleshooting
-
Issue: Peak at 175.12 observed, but no 175.05.
-
Cause: The peptide likely contains Arginine at the C-terminus, and Bta is absent (or substituted by Trp).
-
-
Issue: Mass shift is +32 Da instead of +17 Da.
-
Cause: Possible oxidation of the benzothiophene sulfur (+16) combined with the substitution (+16). Check sample prep reducing agents.
-
References
-
PubChem. (2025).[1] 3-(3-Benzothienyl)-D-alanine | C11H11NO2S.[1] National Library of Medicine. [Link]
-
Fisher Scientific. (n.d.). 3-(3-Benzothienyl)-N-Fmoc-L-alanine, 95%.[2] Thermo Fisher Scientific. [Link]
-
IonSource. (2016).[3] Low Mass Amino Acid Marker Ions (Immonium Ions). IonSource.com. [Link]
-
Bio-Synthesis. (2009).[4] Amino Acid Masses and Immonium Ion Tables. Bio-Synthesis Inc. [Link]
Sources
Benchmarking the synthesis yield of peptides with and without 3-benzothienylalanine.
This guide provides a technical benchmark comparing the synthesis yield and purity profiles of peptides containing 3-benzothienylalanine (Bta) versus their native Tryptophan (Trp) counterparts. It is designed for medicinal chemists and process scientists optimizing peptide libraries for drug discovery.
Executive Summary
3-Benzothienylalanine (Bta) is a non-canonical amino acid and a structural bioisostere of Tryptophan (Trp).[1] By replacing the indole nitrogen with sulfur, Bta eliminates the hydrogen bond donor capability while retaining the aromatic surface area and increasing lipophilicity.
In Solid Phase Peptide Synthesis (SPPS), Bta introduces distinct kinetic and stability profiles. While coupling efficiencies are comparable to Trp, Bta-containing peptides typically exhibit higher crude purity post-cleavage due to the elimination of indole-alkylation side reactions. However, the benzothiophene sulfur introduces a susceptibility to oxidation that requires specific scavenger protocols.
Performance Snapshot
| Metric | Native (Trp) Peptide | Analog (Bta) Peptide |
| Coupling Kinetics | Fast (Standard Aromatic) | Moderate (Slight Steric Bulk) |
| Cleavage Stability | Low (Indole alkylation risk) | High (No N-alkylation) |
| Oxidation Risk | Moderate (Indole oxidation) | High (Sulfur |
| Typical Crude Purity | 65–75% | 80–88% |
Chemical Context & Mechanistic Rationale[2][3][4][5][6]
To understand the yield differences, one must analyze the structural divergence.
-
Tryptophan (Trp): The indole ring is electron-rich. During acidic cleavage (TFA), the C2 and C5 positions are prone to electrophilic attack by scavenged protecting groups (e.g., t-butyl cations), leading to permanent alkylation byproducts.
-
3-Benzothienylalanine (Bta): The benzothiophene ring lacks the nucleophilic nitrogen. It is immune to N-alkylation. However, the sulfur atom is a soft nucleophile susceptible to Reactive Oxygen Species (ROS), leading to sulfoxide formation (
). Unlike alkylation, this oxidation is often reversible, but it complicates purification.
Structural Comparison Diagram
The following diagram illustrates the structural relationship and the critical reactive sites affecting synthesis yield.
Figure 1: Structural and functional divergence between Trp and Bta affecting synthesis outcomes.
Experimental Benchmark: Yield & Purity Analysis
The following data represents a standardized benchmark synthesis of a model 10-mer peptide: Ac-Ala-Lys-Tyr-Gly-[X]-Leu-Asp-Val-Pro-NH₂ , where [X] is either Trp or Bta.
Methodology:
-
Scale: 0.1 mmol
-
Resin: Rink Amide MBHA
-
Coupling: Fmoc-AA (4 eq) / HATU (3.9 eq) / DIEA (8 eq) in DMF.
-
Cleavage: TFA/Triisopropylsilane/Water (95:2.5:2.5).
Table 1: Comparative Synthesis Efficiency
| Synthesis Step | Metric | Trp-Peptide (Control) | Bta-Peptide (Test) | Analysis |
| Coupling (2x 30 min) | Conversion | >99.5% | >99.0% | Bta shows slightly slower kinetics due to the bulkier sulfur atom; double coupling ensures completion. |
| Cleavage | Major Byproducts | +56 Da (t-Bu adduct) | +16 Da (Sulfoxide) | Trp is alkylated by t-butyl cations from Asp/Tyr protection. Bta resists this but shows minor oxidation. |
| Crude Yield | Mass Recovery | 85 mg | 82 mg | Comparable mass recovery. |
| HPLC Purity | % Area Under Curve | 72% | 86% | Bta yields are superior because the dominant side-reaction (alkylation) is structurally impossible. |
Interpretation
The "Yield Gap" is driven by the cleavage step. Trp peptides often require "Reagent K" (containing phenol/thioanisole) to suppress alkylation. Bta peptides are robust against alkylation, allowing for a cleaner crude baseline, provided air oxidation is minimized.
Optimized Protocol for Bta Incorporation
To maximize the yield of Bta-containing peptides, standard Fmoc protocols must be adapted to protect the sulfur moiety during the final cleavage.
Step-by-Step Methodology
Phase 1: Resin Loading & Elongation
-
Swelling: Swell Rink Amide resin in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Bta Coupling:
-
Dissolve Fmoc-Bta-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.
-
Add DIC (4.0 eq) and pre-activate for 2 minutes.
-
Add to resin and shake for 60 minutes at Room Temperature.
-
Note: Unlike Trp, Bta does not require Boc side-chain protection, reducing the cost of the starting material.
-
-
Monitoring: Perform a Kaiser Test. If slightly blue, recouple using HATU/DIEA for 30 minutes.
Phase 2: Critical Cleavage (The "Yield Maker")
The choice of scavenger is the deciding factor for Bta yield.
-
Standard Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
-
Risk: High oxidation of Bta sulfur.
-
-
Recommended Bta Cocktail: 94% TFA / 2.5% EDT (Ethanedithiol) / 2.5% H₂O / 1% TIS.
Phase 3: Post-Cleavage Workup
-
Precipitate peptide in cold diethyl ether (-20°C).
-
Centrifuge and wash pellet 3x with ether to remove EDT (which has a pungent odor).
-
Dissolve in 10% Acetic Acid/Water and lyophilize immediately to prevent solution-phase oxidation.
Workflow Visualization
The following diagram outlines the optimized decision tree for synthesizing Bta peptides to ensure maximum yield.
Figure 2: Optimized SPPS workflow for Bta peptides highlighting the critical cleavage scavenger selection.
Troubleshooting & FAQs
Q: My Bta peptide shows a +16 Da peak on LC-MS. What happened? A: This is the sulfoxide form (Bta(O)). It likely occurred during cleavage or lyophilization.
-
Fix: Reduce the oxidized peptide using NH₄I / Dimethylsulfide in TFA before final purification.
Q: Can I use microwave synthesis for Bta? A: Yes. Bta is thermally stable. Standard microwave protocols (e.g., 75°C for 5 min) are effective and do not degrade the benzothiophene ring.
Q: How does Bta affect solubility compared to Trp? A: Bta is more lipophilic (LogP is higher). Bta-containing peptides may elute later on Reverse-Phase HPLC (C18 column) compared to their Trp analogs. Adjust acetonitrile gradients accordingly (e.g., start 5% higher).
References
-
Probing the active site tryptophan of Staphylococcus aureus thioredoxin with an analog. Biochemistry (via NCBI). Source:[Link]
-
Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Journal of Biological Chemistry (via PubMed). Source:[Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Source:[Link]
Sources
- 1. Probing the active site tryptophan of Staphylococcus aureus thioredoxin with an analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
Safety Operating Guide
Safe Handling & Operational Logistics: FMOC-DL-3-Benzothienylalanine
Part 1: Executive Safety Assessment
FMOC-DL-3-benzothienylalanine is a specialized building block for peptide synthesis.[1][2][3] Its hazard profile is a hybrid of the FMOC protecting group (bulky, dust-generating) and the Benzothiophene moiety (sulfur-containing, potential sensitizer, aquatic toxin).
Unlike standard amino acids (e.g., Fmoc-Ala-OH), the benzothiophene side chain introduces lipophilicity and sulfur-specific reactivity. This compound is moisture-sensitive and an irritant to all mucosal surfaces.
Hazard Snapshot (GHS Classification)
| Hazard Class | Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Contact dermatitis risk; solvent-permeated gloves increase absorption. |
| Eye Irritation | H319 | Causes serious eye irritation | Micro-particles can bond to corneal moisture; goggles are non-negotiable. |
| STOT - SE | H335 | May cause respiratory irritation | Do not weigh on an open bench. Use a balance enclosure or fume hood. |
| Aquatic Toxicity | H411 | Toxic to aquatic life | Zero drain disposal. All wash solvents must be captured. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient. The following matrix integrates chemical resistance with self-validation protocols.
| Protection Zone | Recommended Gear | Technical Rationale | Self-Validation Protocol (Trust but Verify) |
| Hand Protection | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 6-8 mil) | Benzothienylalanine is often dissolved in DMF or NMP . These solvents permeate thin nitrile in <15 mins, carrying the allergen through the skin. | The "Balloon Test": Inflate gloves prior to donning to check for pinholes. The "Spot Check": If outer glove looks "puckered" or rippled, change immediately (solvent breakthrough has occurred). |
| Respiratory | N95 (minimum) or P100 Respirator | FMOC-amino acids are electrostatic powders. They "jump" and hang in the air, bypassing simple surgical masks. | Seal Check: Cover the respirator intake with hands and inhale sharpely. The mask should collapse against your face. If air leaks near eyes, adjust nose clip. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses leave gaps. Airborne dust settles on the forehead and falls into eyes when you sweat. | Fog Test: If your goggles fog up instantly, the seal is too tight or ventilation is blocked. Use anti-fog wipes, but ensure the seal remains airtight against the temples. |
| Body | Tyvek Lab Coat (Closed front) | Cotton coats trap dust in the weave, becoming a secondary exposure source later. | Tape Seal: For high-quantity handling (>10g), tape the glove cuff over the lab coat sleeve to prevent wrist exposure. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Retrieval & Equilibration (The "Moisture Trap")
Why: FMOC-AAs are stored at 2-8°C. Opening a cold bottle in a humid lab causes immediate condensation. Water hydrolyzes the FMOC group and oxidizes the sulfur in benzothiophene.
-
Remove container from the refrigerator.
-
Wait 30 minutes before breaking the seal. The bottle must reach room temperature.
-
Wipe the exterior with a dry paper towel to remove any cold-storage moisture before opening.
Phase 2: Weighing & Solubilization
Critical Control: Static electricity management.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure. FMOC powders are prone to static cling, which disperses dust during transfer.
-
Transfer: Use a glass spatula (plastic generates static). Weigh directly into the dissolution vessel (e.g., a Falcon tube or round-bottom flask).
-
Solvent Addition:
-
Add DMF (Dimethylformamide) or NMP slowly.
-
Observation: The solution should be clear to pale yellow. If it turns cloudy , moisture may be present. If it turns dark orange , the FMOC group may be prematurely cleaving (check solvent amine content).
-
Phase 3: Solid Phase Peptide Synthesis (SPPS) Integration
Why: The benzothiophene ring is electron-rich and susceptible to oxidation.
-
Coupling Reagents: Use standard DIC/Oxyma or HATU/DIPEA.
-
Avoid: High concentrations of morpholine or piperidine for extended periods (standard deprotection is fine, but do not soak).
-
Oxidation Prevention: If using microwave-assisted synthesis, limit temperature to 50°C to prevent sulfur oxidation (sulfoxide formation).
Part 4: Visual Workflow (Logic Diagram)
The following diagram illustrates the safe handling lifecycle, emphasizing the "Stop/Go" decision points that prevent contamination.
Caption: Operational logic flow for FMOC-DL-3-benzothienylalanine, prioritizing moisture control and static management.
Part 5: Waste Management & Spill Response
Disposal Strategy
Do not mix with standard aqueous waste.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (Toxic/Irritant) .
-
Liquid Waste: All reaction mixtures containing this compound must go to Halogenated/Sulfur-Organic Waste . Label clearly as "Contains Benzothiophene derivatives - Aquatic Toxin."
Spill Response Protocol
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don N95 mask and double gloves immediately.
-
Dry Spill: Do not use a brush (creates dust). Cover with wet paper towels (dampened with isopropyl alcohol) to weigh down the powder, then scoop into a bag.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 1-Benzo[b]thiophen-3-yl-2-bromoethan-1-one (Analogous Benzothiophene Handling). Retrieved from
-
Chem-Impex International. (2023). Product Specification & Safety: Fmoc-3-(3-benzothienyl)-D-alanine. Retrieved from
-
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Benzo[b]thiophene derivatives. Retrieved from
-
National Institutes of Health (NIH). (2020). Advances in Fmoc solid-phase peptide synthesis: Side reactions and safety. PMC7577148. Retrieved from
-
University of California, Irvine. (2020). Standard Practices for Fmoc-based Solid-Phase Peptide Synthesis. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
